NH2-C4-Peg4-C5-cooh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H37NO6 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
6-[2-[2-[2-(6-aminohexoxy)ethoxy]ethoxy]ethoxy]hexanoic acid |
InChI |
InChI=1S/C18H37NO6/c19-9-5-1-2-6-10-22-12-14-24-16-17-25-15-13-23-11-7-3-4-8-18(20)21/h1-17,19H2,(H,20,21) |
InChI Key |
GDCUJGSSFQFKKC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Bifunctional Linker: NH2-C4-PEG4-C5-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the bifunctional linker commonly referred to as NH2-C4-PEG4-C5-COOH. This molecule is a cornerstone in the development of advanced therapeutics, particularly in the burgeoning field of targeted protein degradation.
Core Chemical Structure and Properties
The designation this compound describes a heterobifunctional molecule featuring a primary amine (NH2) and a carboxylic acid (COOH) as terminal functional groups. These are separated by a spacer composed of a four-carbon alkyl chain (C4), a tetraethylene glycol (PEG4) unit, and a five-carbon acyl chain (C5).
While the exact IUPAC name may vary between suppliers, the most common structural interpretation is 19-amino-4,7,10,13-tetraoxanonadecan-1-oic acid . This structure consists of a linear chain, providing a defined length and flexibility crucial for its applications.
Physicochemical and Quantitative Data
The properties of this linker are pivotal for its function, influencing solubility, cell permeability, and the spatial orientation of conjugated molecules. The data below is calculated based on the assumed structure of 19-amino-4,7,10,13-tetraoxanonadecan-1-oic acid.
| Property | Value |
| Systematic Name | 19-amino-4,7,10,13-tetraoxanonadecan-1-oic acid |
| Molecular Formula | C₁₅H₃₁NO₆ |
| Molecular Weight | 321.41 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents |
| Purity | Typically >95% (as supplied commercially) |
| Storage Conditions | Store at -20°C for long-term stability |
Role in PROTAC and Drug Development
This compound is predominantly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[][3]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy. The PEG component of this compound imparts several advantageous properties:
-
Enhanced Solubility: The hydrophilic ethylene (B1197577) glycol units improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.
-
Improved Cell Permeability: The flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.
-
Optimized Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC utilizing this linker follows the ubiquitin-proteasome pathway. The process is catalytic, with the PROTAC molecule being recycled after inducing the degradation of a target protein molecule.
Experimental Protocols
The utility of this compound lies in its reactive termini, which allow for straightforward conjugation to ligands for the POI and E3 ligase. Below are representative protocols for its use.
Protocol for Amide Bond Formation (Bioconjugation)
This protocol describes the coupling of the carboxylic acid terminus of the linker to a primary amine on a target ligand using carbodiimide (B86325) chemistry. A similar process, reacting the amine end of the linker with an activated carboxyl group (like an NHS ester), can also be employed.
Materials:
-
This compound linker
-
Amine-containing ligand (Ligand-NH2)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-8.0, if aqueous)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
-
Coupling Reaction:
-
Dissolve the amine-containing ligand in DMF.
-
Add the ligand solution to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress using LC-MS or TLC.
-
-
Quenching:
-
Add a small amount of hydroxylamine (B1172632) or another primary amine-containing buffer to quench any unreacted NHS-ester.
-
-
Purification:
-
Purify the resulting conjugate (Ligand-C5-PEG4-C4-NH2) using reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials and byproducts.
-
Workflow for Assessing PROTAC Efficacy via Western Blot
Once the final PROTAC is synthesized, its ability to induce the degradation of the target protein must be verified. Western blotting is the standard method for this analysis.
Detailed Protocol Steps:
-
Cell Culture and Treatment: Seed a relevant cell line expressing the target protein into 6-well plates. Once confluent, treat the cells with a dose-response range of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples, denature them in Laemmli buffer, and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate it with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.
-
Data Analysis: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate, visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Conclusion
The this compound linker is a versatile and powerful tool in modern drug discovery. Its well-defined structure, combining flexible alkyl and PEG chains with reactive terminal groups, provides an optimal scaffold for the construction of potent PROTACs. By understanding its chemical properties and leveraging established experimental protocols, researchers can effectively synthesize and evaluate novel protein degraders, accelerating the development of next-generation therapeutics for a wide range of diseases.
References
The Pivotal Role of the PEG Linker in PROTAC Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of action. These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[3] Their frequent use stems from their hydrophilicity, biocompatibility, and the ease with which their length and composition can be modified.[4][5] This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.
The Core Functions of a PEG Linker in a PROTAC
The PEG linker is far more than a simple spacer; it is an active contributor to the biological activity of the PROTAC molecule.[2] Its primary roles include:
-
Facilitating Ternary Complex Formation: The central role of the linker is to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[6] The length and flexibility of the PEG linker are critical parameters that dictate the proximity and relative orientation of the two proteins within this complex.[7] An optimal linker length is essential; a linker that is too short may lead to steric hindrance, preventing complex formation, while a linker that is too long can result in a non-productive complex where ubiquitination is inefficient.[3]
-
Modulating Physicochemical Properties: PROTACs are often large, complex molecules with a tendency towards high lipophilicity and poor solubility.[3] The incorporation of hydrophilic PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs, enhancing their compatibility with physiological environments.[5][7] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further improving solubility.[3]
-
Influencing Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[3] PEG linkers are more likely to adopt folded conformations compared to rigid alkyl chains, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[3] However, excessive PEGylation can also lead to decreased cellular uptake, necessitating a careful balance.[3]
-
Impacting Pharmacokinetics: The linker significantly contributes to the overall drug metabolism and pharmacokinetic (DMPK) profile of a PROTAC. Strategic modifications to the linker can be employed to improve metabolic stability and other pharmacokinetic parameters.[2]
Quantitative Impact of PEG Linker Length on PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[1] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| PROTAC | Target Protein | E3 Ligase | Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | BRD4 | CRBN | PEG2 (8) | >5000 | <20 | [8] |
| PROTAC B | BRD4 | CRBN | PEG3 (11) | <500 | ~60 | [8] |
| PROTAC C | BRD4 | CRBN | PEG4 (14) | <500 | ~80 | [8] |
| PROTAC D | BRD4 | CRBN | PEG5 (17) | <500 | >90 | [8] |
Table 1: Influence of PEG Linker Length on BRD4 Degradation. This table illustrates a clear trend where increasing the PEG linker length from 2 to 5 units significantly improves both the potency (lower DC50) and efficacy (higher Dmax) of BRD4 degradation.
| PROTAC | Target Protein | E3 Ligase | Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC E | TBK1 | CRBN | Alkyl/Ether (12) | No Degradation | - | [8] |
| PROTAC F | TBK1 | CRBN | Alkyl/Ether (15) | Submicromolar | >90 | [8] |
| PROTAC G | TBK1 | CRBN | Alkyl/Ether (21) | 3 | 96 | [8] |
| PROTAC H | TBK1 | CRBN | Alkyl/Ether (29) | 292 | 76 | [8] |
Table 2: Impact of Linker Length on TBK1 Degradation. This data demonstrates that for TBK1, a minimum linker length is required to induce degradation. Potency is optimal with a 21-atom linker and decreases with a longer, 29-atom linker.
| PROTAC | Target Protein | E3 Ligase | Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC I | ERα | VHL | PEG3 (12) | ~1000 | ~50 | [8][9] |
| PROTAC J | ERα | VHL | PEG4 (16) | ~100 | >90 | [8][9] |
| PROTAC K | ERα | VHL | PEG5 (19) | ~500 | ~70 | [8][9] |
| PROTAC L | ERα | VHL | PEG6 (21) | ~1000 | ~60 | [8][9] |
Table 3: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation. This study highlights that an optimal linker length of 16 atoms (PEG4) provides the most potent degradation of ERα, with both shorter and longer linkers resulting in reduced efficacy.
Mandatory Visualizations
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the discovery and evaluation of PROTACs.
Experimental Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a general method for the synthesis of a PROTAC using amide bond formation to connect the warhead, PEG linker, and E3 ligase ligand.
Step 1: Coupling of Warhead (or E3 Ligase Ligand) to a Boc-Protected Amino-PEG Linker
-
Reagents and Materials:
-
Warhead-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-PEGn-Boc.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Warhead-PEGn-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve Warhead-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
Step 3: Coupling of the Deprotected Intermediate with the E3 Ligase Ligand (or Warhead)
-
Reagents and Materials:
-
Warhead-PEGn-NH2·TFA (from Step 2) (1.0 eq)
-
E3 Ligase Ligand-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the same coupling procedure as in Step 1, using the deprotected intermediate and the E3 ligase ligand-COOH.
-
After workup and purification by flash column chromatography or preparative HPLC, the final PROTAC is obtained.
-
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein by Western blot.[6]
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using SPR.[10]
-
Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip (e.g., CM5) via amine coupling.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the E3 ligase at a low concentration in a low ionic strength buffer (e.g., sodium acetate, pH 5.0).
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of the binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a constant, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
-
Fit the data to a suitable binding model to determine the kinetics (kon, koff) and affinity (KD) of ternary complex formation.
-
Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI.
-
Conclusion
The PEG linker is an indispensable component in the design of effective PROTACs. Its role extends far beyond that of a simple tether, as it critically influences the formation of the ternary complex, the physicochemical properties of the molecule, and ultimately, the efficiency of target protein degradation. A systematic approach to linker design, involving the synthesis and evaluation of a range of PEG linker lengths, is paramount for the development of potent and selective protein degraders. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules, empowering researchers to rationally design the next generation of targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 三重複合体の形成 [promega.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharma.co.uk [biopharma.co.uk]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
An In-depth Technical Guide to the Synthesis and Purification of NH2-C4-PEG4-C5-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of the bifunctional linker, NH2-C4-PEG4-C5-COOH. This molecule is of significant interest in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves as a flexible and hydrophilic spacer between a protein-binding ligand and an E3 ligase ligand or a cytotoxic payload.
Synthesis Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and the use of protecting groups to ensure the desired outcome. The overall strategy involves the sequential attachment of the C4-amine, PEG4, and C5-carboxylic acid moieties. A common approach utilizes a protected C4-amino alcohol and a protected C5-alkyne, coupled to a tetraethylene glycol backbone, followed by deprotection.
A plausible and efficient synthetic route is outlined below:
-
Protection of the Amino Group: The synthesis commences with the protection of the amino group of 4-aminobutan-1-ol. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability in subsequent reaction conditions and its ease of removal under acidic conditions.
-
Activation of the PEG4 Moiety: Tetraethylene glycol is mono-tosylated to create a good leaving group on one of the terminal hydroxyl groups. This selective activation is crucial for the subsequent mono-alkylation steps.
-
First Williamson Ether Synthesis: The protected 4-amino-1-butanol (B41920) is reacted with the mono-tosylated tetraethylene glycol in a Williamson ether synthesis to form the C4-PEG4 intermediate.
-
Activation of the Second PEG4 Terminus: The remaining terminal hydroxyl group of the C4-PEG4 intermediate is then tosylated to prepare for the second etherification.
-
Second Williamson Ether Synthesis: The tosylated C4-PEG4 intermediate is reacted with a protected C5-alkyn-1-ol, such as 4-pentyn-1-ol (B147250) with a tetrahydropyranyl (THP) protecting group on the hydroxyl.
-
Oxidative Cleavage of the Alkyne: The terminal alkyne is oxidatively cleaved to the carboxylic acid. This can be achieved using reagents such as potassium permanganate (B83412) or ozone.
-
Deprotection: Finally, the Boc and any other protecting groups are removed to yield the target molecule, this compound.
Synthesis Workflow Diagram
The Crucial Choreography of Connection: An In-depth Technical Guide to Bifunctional Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While the ligands provide specificity, the linker is far from a passive tether. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This guide provides a deep dive into the core principles of bifunctional linkers, offering quantitative insights, detailed experimental protocols, and visual representations of the underlying biological and developmental processes.
The Dynamic Role of the Linker in PROTAC Function
The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The characteristics of the linker—its length, composition, rigidity, and attachment points—profoundly influence the stability and geometry of this ternary complex, and consequently, the efficiency of protein degradation.[1][2][3]
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in unproductive ternary complex conformations where the lysine (B10760008) residues on the POI are not optimally positioned for ubiquitination.[4] Therefore, linker optimization is a critical and often empirical process in PROTAC development.[5]
Quantitative Insights: The Impact of Linker Properties on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance, specifically the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 4 | >1000 | <10 | |
| BRD4 | CRBN | PEG | 6 | 100 | 80 | |
| BRD4 | CRBN | PEG | 8 | 10 | >95 | |
| BRD4 | CRBN | PEG | 12 | 50 | 90 | |
| TBK1 | VHL | Alkyl/Ether | < 12 | Inactive | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| SOS1 | VHL | Methylene | 3 | >10,000 | - | |
| SOS1 | VHL | Methylene | 5 | 15.7 | 100 | |
| SOS1 | VHL | Methylene | 9 | >10,000 | - |
Table 2: Impact of Linker Composition on PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Base | Modification | DC50 (nM) | Dmax (%) | Rationale for Improvement | Reference |
| BRD4 | VHL | PEG | Introduction of a benzene (B151609) component | Improved | Improved | π-π stacking interaction with Tyr98 of VHL, enhancing ternary complex stability. | |
| AR | CRBN | Alkyl Chain | Replacement with a pyridyl group | Improved | Improved | Increased solubility and improved pharmacokinetics. | |
| BTK | CRBN | PEG | Shortening from ≥ 4 PEG units | Impaired 20-fold | - | Steric repulsions between the ligand and protein. |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the intricate processes involved in PROTAC development, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
An In-depth Technical Guide to the Function of Terminal Amine and Carboxylic Acid Groups in Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Linkers in Bioconjugation
Bioconjugation, the chemical strategy of joining two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] At the heart of this discipline lies the linker, a molecular bridge that connects the constituent parts of a conjugate. The properties of this linker are paramount, dictating the stability, solubility, and biological function of the final product. Among the most fundamental and versatile tools in the linker design toolbox are terminal amine (-NH₂) and carboxylic acid (-COOH) groups.
These functional groups serve as highly reliable reactive handles for covalently attaching linkers to biomolecules such as proteins, peptides, and nucleic acids, or to other molecules of interest like therapeutic agents or imaging labels.[1][2] The prevalence of primary amines on the surfaces of proteins (specifically at the N-terminus and on lysine (B10760008) residues) and the presence of carboxyl groups (at the C-terminus and on aspartic and glutamic acid residues) make these functionalities ideal targets for conjugation.[1][3] This guide provides a detailed exploration of the chemistry, applications, and experimental considerations for utilizing terminal amine and carboxylic acid groups in linker technologies, with a focus on their application in drug development and research.
Core Chemistry and Reaction Mechanisms
The covalent attachment of linkers via terminal amine and carboxyl groups is predominantly achieved through the formation of a highly stable amide bond. However, the reactive strategies for these two groups are distinct, dictated by their inherent chemical nature.
Terminal Amine Groups: The Nucleophilic Partner
Primary amines are nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows them to readily attack electrophilic centers on other molecules, forming stable covalent bonds. This principle is the foundation for a wide array of "amine-reactive" crosslinkers.
-
N-Hydroxysuccinimide (NHS) Esters: This is the most prevalent class of amine-reactive reagents. NHS esters react with primary amines via nucleophilic acyl substitution, typically under physiological to slightly alkaline conditions (pH 7.2 to 8.5), to form a stable amide bond. The N-hydroxysuccinimide is released as a byproduct.
-
Isocyanates: These compounds react with primary amines to form stable urea (B33335) linkages through a nucleophilic addition mechanism.
-
Aldehydes: Aldehydes react with primary amines to form an initial Schiff base (imine), which can then be reduced using a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine bond. This is known as reductive amination and is considered a "zero-length" crosslinking method.
The amide bonds formed from the reaction of amines with NHS esters are exceptionally stable under physiological conditions, a critical feature for applications like antibody-drug conjugates (ADCs), where premature drug release must be avoided.
Terminal Carboxylic Acid Groups: The Electrophilic Precursor
Carboxylic acid groups are not inherently reactive towards nucleophiles like amines. They must first be "activated" to create a good leaving group, transforming the carboxyl carbon into a potent electrophile.
-
Carbodiimide Activation: The most common method for activating carboxyl groups is the use of carbodiimides, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be readily displaced by a nucleophilic primary amine, resulting in the formation of a stable amide bond and the release of a soluble urea derivative.
-
Two-Step Reaction with NHS: To improve efficiency and stability, the O-acylisourea intermediate can be reacted with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This creates a more stable, amine-reactive NHS ester, which can then be purified or reacted in a subsequent step with the amine-containing molecule. This two-step process allows for greater control over the conjugation reaction.
Carbodiimide-mediated coupling is considered a "zero-length" crosslinking method because no part of the EDC molecule becomes part of the final covalent bond between the two molecules. The reaction is most efficient in acidic conditions (pH 4.5-5.0) to activate the carboxyl group while minimizing the hydrolysis of the O-acylisourea intermediate.
Quantitative Data on Linker Reactivity and Stability
The success of a bioconjugation strategy depends on a clear understanding of reaction kinetics and stability. The following tables summarize key quantitative parameters for common amine- and carboxyl-reactive chemistries.
Table 1: Reactivity and Stability of Amine-Reactive NHS Esters
| Parameter | Value / Condition | Comment | Source |
|---|---|---|---|
| Optimal Reaction pH | 7.2 - 8.5 | Balances amine reactivity with ester hydrolysis. | |
| Half-life of Hydrolysis | 4-5 hours at pH 7.0, 0°C | Stability decreases as pH and temperature increase. | |
| Half-life of Hydrolysis | 10 minutes at pH 8.6, 4°C | Highlights the rapid hydrolysis at alkaline pH. | |
| Resulting Bond | Amide Bond | Highly stable under physiological conditions. | |
| Primary Targets | Lysine (ε-NH₂), N-terminus (α-NH₂) | Most accessible and reactive primary amines on proteins. |
| Secondary/Side Targets | Tyr, Ser, Thr (hydroxyls); Cys (sulfhydryl) | Reactions are less efficient and resulting bonds (ester, thioester) are less stable than amides. | |
Table 2: Reaction Conditions for Carboxyl-Reactive Carbodiimide (EDC) Chemistry
| Parameter | Value / Condition | Comment | Source |
|---|---|---|---|
| Optimal Reaction pH | 4.5 - 5.0 | Maximizes the formation of the O-acylisourea intermediate. | |
| Compatible Buffers | MES | Buffers must be devoid of extraneous carboxyl or amine groups. | |
| Compatible Buffers | Phosphate Buffer | Compatible, but may result in lower efficiency. | |
| Intermediate Stability | Unstable in aqueous solution | The O-acylisourea intermediate hydrolyzes if not promptly reacted with an amine. |
| Reaction Type | Zero-Length Crosslinking | No atoms from the EDC molecule are incorporated into the final conjugate. | |
Key Applications in Research and Drug Development
The versatility of terminal amine and carboxyl groups makes them central to numerous applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to tumor cells. Linkers are the critical connection between the antibody and the drug.
-
Lysine Conjugation: A common strategy involves reacting an NHS-ester-activated linker-drug with the primary amine groups on the surface-exposed lysine residues of the antibody.
-
Glutamate/Aspartate Conjugation: Conversely, a linker with a terminal amine can be coupled to the carboxyl groups of glutamic and aspartic acid residues on an antibody after activation with EDC/NHS.
The stability of the resulting amide bond is crucial to prevent premature release of the cytotoxic payload in circulation, which would cause systemic toxicity.
Surface Immobilization for Diagnostics and Research
Covalently attaching biomolecules to solid supports is essential for creating biosensors, microarrays, and affinity purification systems.
-
Amine-Functionalized Surfaces: A surface containing primary amine groups can be used to immobilize proteins or peptides through their carboxyl groups, using EDC/NHS chemistry.
-
Carboxyl-Functionalized Surfaces: More commonly, surfaces are functionalized with carboxylic acids. These are then activated with EDC/NHS to react with the primary amines of the biomolecule to be immobilized, forming stable amide linkages.
PEGylation
Polyethylene glycol (PEG) is a polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Bifunctional PEG linkers with terminal amine and/or carboxyl groups are used to attach the PEG chains to the biomolecule. For instance, an Amine-PEG-Amine linker can be used to crosslink two molecules containing activated carboxyl groups.
Mandatory Visualizations
The following diagrams illustrate the core chemical pathways and a representative application workflow.
Caption: Amine-Reactive Pathway using an NHS Ester.
Caption: Carboxyl-Reactive Pathway using EDC.
Caption: General Workflow for ADC Development.
Caption: ADC Mechanism of Action Signaling Pathway.
Experimental Protocols
The following protocols provide standardized methodologies for common bioconjugation reactions involving terminal amine and carboxyl groups.
Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling
This protocol describes the two-step process for conjugating a molecule with a free carboxyl group to a molecule with a primary amine.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation: Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer. Dissolve the amine-containing molecule in Coupling Buffer.
-
Reagent Preparation: Immediately before use, prepare solutions of EDC and NHS in water or DMSO. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the carboxyl-containing molecule.
-
Carboxyl Activation: Add the EDC and NHS solutions to the dissolved carboxyl-containing molecule. Allow the reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the activated carboxyl molecule solution to the dissolved amine-containing molecule. The molar ratio of the two molecules should be optimized but can start at a 5- to 20-fold molar excess of the activated molecule.
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters and stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Confirm successful conjugation using appropriate analytical methods such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Labeling a Protein with an NHS-Ester Linker
This protocol outlines the direct labeling of protein primary amines (lysines) with a pre-activated NHS-ester linker or molecule.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL)
-
NHS-ester reagent
-
Reaction Buffer: Amine-free buffer such as PBS (Phosphate Buffered Saline) or Borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.
-
Anhydrous DMSO or DMF to dissolve the NHS-ester reagent
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is in the correct Reaction Buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column.
-
NHS-Ester Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to create a concentrated stock solution. Water-insoluble NHS esters require an organic solvent.
-
Conjugation: Add a calculated molar excess (typically 5- to 20-fold) of the NHS-ester stock solution to the protein solution while gently vortexing. The final concentration of organic solvent should generally be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C. The optimal time and temperature depend on the specific protein and reagent.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted labeling reagent and quenching buffer using a desalting column or dialysis.
-
Characterization: Analyze the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy if the label is a chromophore) and to assess purity and aggregation (e.g., using SDS-PAGE and Size Exclusion Chromatography).
Conclusion
Terminal amine and carboxylic acid groups are foundational pillars of modern bioconjugation chemistry. Their predictable reactivity, the exceptional stability of the resulting amide bonds, and their natural abundance in biomolecules make them indispensable tools for researchers and drug developers. A thorough understanding of the underlying chemical principles, reaction conditions, and potential side reactions is critical for the successful design and execution of conjugation strategies. Whether for creating targeted therapeutics like ADCs, developing sensitive diagnostic tools, or engineering novel biomaterials, the strategic use of amine- and carboxyl-terminated linkers will continue to drive innovation across the life sciences.
References
The Strategic Application of NH2-C4-Peg4-C5-cooh in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide provides an in-depth examination of the NH2-C4-Peg4-C5-cooh linker, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker, in the context of inducing protein ubiquitination. We will explore its structural advantages, present key quantitative data from representative studies, detail relevant experimental protocols, and visualize the underlying molecular mechanisms and workflows.
Introduction: The Central Role of Linkers in PROTAC Efficacy
PROTACs are heterobifunctional molecules that orchestrate the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker component of a PROTAC is not merely a spacer but plays a pivotal role in several key aspects of the molecule's function:
-
Solubility and Permeability: The physicochemical properties of the linker significantly influence the overall solubility and cell permeability of the PROTAC, which are crucial for its bioavailability and therapeutic potential. PEG linkers, such as this compound, are known to enhance aqueous solubility.
-
Ternary Complex Formation: The length, rigidity, and composition of the linker dictate the spatial orientation of the POI and E3 ligase within the ternary complex. An optimal linker geometry is essential for productive ubiquitination.
-
Degradation Efficiency: The stability and conformation of the ternary complex, governed by the linker, directly impact the efficiency of protein degradation, which is often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
The this compound linker combines a tetra-ethylene glycol (Peg4) unit with C4 and C5 alkyl chains, providing a balance of hydrophilicity and defined length. The terminal amine (NH2) and carboxylic acid (COOH) groups offer versatile handles for conjugation to the target-binding ligand and the E3 ligase ligand, respectively.
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for a PROTAC utilizing the this compound linker is the hijacking of the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Caption: General mechanism of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Analysis of PROTAC Performance
Table 1: Degradation and Cellular Activity of a Representative BRD4-Targeting PROTAC with a PEG4 Linker [1]
| Parameter | Target/Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | MV4-11 | 0.87 nM | [1] |
| Dmax (BRD4 Degradation) | MV4-11 | >95% | [1] |
| IC50 (Cell Viability) | MV4-11 | 3 pM | [1] |
Table 2: Binding Affinities of the Constituent Moieties of the Representative PROTAC [1]
| Binding Interaction | Method | Kd (nM) | Reference |
| Warhead (JQ1) to BRD4(BD1) | Isothermal Titration Calorimetry (ITC) | 50 | [1] |
| E3 Ligand (VH032) to VHL | Surface Plasmon Resonance (SPR) | 180 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing an amine-PEG-acid linker like this compound.
PROTAC Synthesis: Amide Coupling
A common method for synthesizing PROTACs with an amine-PEG-acid linker is through amide bond formation. The following protocol describes the coupling of a POI-binding ligand (with a free amine) to the carboxylic acid terminus of the linker, followed by coupling of an E3 ligase ligand (with a free amine) to the amine terminus of the linker.
Caption: A representative synthetic workflow for PROTAC assembly.
Step 1: Coupling of POI Ligand to the Linker
-
Reagents and Materials:
-
POI ligand with a free amine (1.0 eq)
-
HOOC-C5-Peg4-C4-NH-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the POI ligand-NH2 in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Boc-protected linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Intermediate from Step 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
-
Step 3: Coupling of E3 Ligase Ligand
-
Reagents and Materials:
-
Deprotected intermediate from Step 2 (1.0 eq)
-
E3 ligase ligand with a free carboxylic acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes.
-
Add the deprotected intermediate from Step 2.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purify the final PROTAC using flash column chromatography or preparative HPLC.
-
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Caption: Experimental workflow for Western Blot analysis.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmle buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Conclusion
The this compound linker represents a valuable tool in the design and synthesis of effective PROTACs. Its PEG component enhances solubility, while the alkyl chains provide a defined spatial separation between the warhead and the E3 ligase ligand. The terminal functional groups allow for straightforward and versatile conjugation strategies. The successful development of a PROTAC is a multifactorial process where the linker plays a critical role. The experimental protocols and representative data presented in this guide provide a framework for the rational design and evaluation of PROTACs incorporating this and similar linkers, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using NH2-C4-Peg4-C5-cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC. Its length, composition, flexibility, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide optimal spatial orientation of the two ligands. The NH2-C4-Peg4-C5-cooh linker is a bifunctional linker featuring a C4 alkyl chain, a tetra-PEG unit, and a C5 carboxylic acid chain, offering a balance of hydrophilicity and defined length for PROTAC synthesis.
The this compound Linker: Structure and Properties
The this compound linker provides two reactive handles for conjugation: a primary amine (-NH2) and a carboxylic acid (-COOH). This allows for a versatile and sequential synthesis strategy, typically involving amide bond formation. The tetra-PEG unit enhances the aqueous solubility of the resulting PROTAC, which can be a significant challenge for these often large and hydrophobic molecules. The defined length of the C4 and C5 alkyl chains, combined with the PEG unit, provides a specific spatial separation between the target protein ligand and the E3 ligase ligand, which is crucial for optimal ternary complex formation and subsequent protein degradation.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC synthesized using the this compound linker.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Protocols
The synthesis of a PROTAC using the this compound linker typically involves a two-step sequential amide coupling strategy. The choice of which ligand to couple first depends on the stability and functional group tolerance of the ligands. Below are generalized protocols for both approaches.
Note: These protocols are general guidelines and may require optimization based on the specific properties of the target protein and E3 ligase ligands.
Protocol 1: Coupling of Amine-Terminus of the Linker to a Carboxyl-Functionalized Ligand
This protocol is suitable when starting with a target protein ligand or E3 ligase ligand that contains a carboxylic acid moiety.
Step 1: Amide Coupling of Ligand A-COOH with this compound
-
Reagents and Materials:
-
Ligand A-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq) or EDC/NHS
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard organic synthesis glassware
-
-
Procedure:
-
Dissolve Ligand A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Ligand A-C5-Peg4-C4-NH2.
-
Step 2: Final Amide Coupling with Ligand B-COOH
-
Reagents and Materials:
-
Ligand A-C5-Peg4-C4-NH2 (1.0 eq)
-
Ligand B-COOH (1.1 eq)
-
HATU (1.2 eq) or EDC/NHS
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Follow the procedure outlined in Step 1, using Ligand A-C5-Peg4-C4-NH2 and Ligand B-COOH as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Protocol 2: Coupling of Carboxyl-Terminus of the Linker to an Amine-Functionalized Ligand
This protocol is suitable when starting with a target protein ligand or E3 ligase ligand that contains a primary or secondary amine.
Step 1: Amide Coupling of Ligand A-NH2 with this compound
-
Reagents and Materials:
-
Ligand A-NH2 (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq) or EDC/NHS
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard organic synthesis glassware
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Ligand A-NH2 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1, Step 1.
-
Purify the crude product by flash column chromatography to yield Ligand A-NH-CO-C5-Peg4-C4-NH2.
-
Step 2: Final Amide Coupling with Ligand B-COOH
-
Reagents and Materials:
-
Ligand A-NH-CO-C5-Peg4-C4-NH2 (1.0 eq)
-
Ligand B-COOH (1.1 eq)
-
HATU (1.2 eq) or EDC/NHS
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Follow the procedure outlined in Step 1, using the amine-functionalized intermediate and Ligand B-COOH as the coupling partners.
-
Purify the final PROTAC by preparative HPLC.
-
PROTAC Synthesis and Evaluation Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC.
References
Application Notes and Protocols: Bioconjugation of NH2-C4-Peg4-C5-cooh to E3 Ligase Ligands for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1][3]
Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have become particularly valuable in PROTAC design.[4][5] PEG linkers, such as NH2-C4-Peg4-C5-cooh, offer a favorable balance of hydrophilicity and flexibility. The ethylene (B1197577) glycol units enhance the water solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[1][3][5] The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4][]
The this compound linker is a versatile building block for PROTAC synthesis. It possesses two distinct functional groups—a primary amine (NH2) and a carboxylic acid (COOH)—at opposite ends of the PEG chain. This bifunctional nature allows for a modular and directional assembly of the PROTAC molecule. Typically, one end of the linker is conjugated to an E3 ligase ligand, and the other end is subsequently coupled to a ligand for the target protein. The most common E3 ligases recruited for this purpose are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7] The choice of which end of the linker to attach to the E3 ligase ligand depends on the available functional groups on the ligand itself. This document provides detailed protocols for the amide bond formation, a robust and widely used method for conjugating the this compound linker to E3 ligase ligands.
Signaling Pathway and Mechanism of Action
The ultimate goal of this bioconjugation is to create a functional PROTAC that can induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8]
Experimental Protocols
The following protocols describe the general procedures for forming an amide bond between the this compound linker and an E3 ligase ligand. The choice between Protocol 1 and Protocol 2 will depend on the functional group available on the E3 ligase ligand.
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| This compound | Commercially Available | >95% Purity | Store at -20°C, desiccated. |
| E3 Ligase Ligand (with -COOH or -NH2) | Commercially Available or Synthesized | >95% Purity | e.g., Pomalidomide-NH2, VH032-COOH |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercially Available | Coupling Grade | Moisture sensitive. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Commercially Available | Coupling Grade | Moisture sensitive. |
| HOBt (Hydroxybenzotriazole) | Commercially Available | Anhydrous | Alternative to HATU with EDC. |
| DIPEA (N,N-Diisopropylethylamine) | Commercially Available | Anhydrous | Base for the reaction. |
| Anhydrous Dimethylformamide (DMF) | Commercially Available | Anhydrous | Reaction solvent. |
| Dichloromethane (DCM) | Commercially Available | HPLC Grade | For extraction and chromatography. |
| Methanol (MeOH) | Commercially Available | HPLC Grade | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO3) Solution | Prepared in-house | Reagent Grade | For aqueous workup. |
| Brine (Saturated NaCl Solution) | Prepared in-house | Reagent Grade | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | Reagent Grade | For drying organic layers. |
| Reverse-Phase HPLC System | N/A | N/A | For purification and analysis. |
| Mass Spectrometer (LC-MS) | N/A | N/A | For reaction monitoring and product confirmation. |
Protocol 1: Coupling of Linker's Carboxylic Acid to an Amine-Functionalized E3 Ligase Ligand
This protocol is suitable for E3 ligase ligands that have a free amine group available for conjugation (e.g., Pomalidomide-linker-NH2).
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a clean, dry vial, dissolve this compound (1.0 equivalent) in anhydrous DMF to a final concentration of 0.1 M.
-
In a separate vial, dissolve the amine-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or Pomalidomide) (1.1 equivalents) in anhydrous DMF.[9]
-
-
Carboxylic Acid Activation:
-
To the solution of the linker, add DIPEA (3.0 equivalents).
-
Add HATU (1.2 equivalents) to the linker/DIPEA mixture.[9]
-
Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid group of the linker.
-
-
Coupling Reaction:
-
Add the solution of the amine-functionalized E3 ligase ligand to the activated linker mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS, looking for the consumption of the starting materials and the appearance of the desired product mass. Alternatively, Thin Layer Chromatography (TLC) can be used.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC to obtain the desired E3 ligase ligand-linker conjugate.
-
-
Characterization:
-
Confirm the identity of the purified product by LC-MS.
-
Assess the purity of the final product by analytical HPLC (>95% is generally desired).
-
Protocol 2: Coupling of Linker's Amine to a Carboxylic Acid-Functionalized E3 Ligase Ligand
This protocol is applicable for E3 ligase ligands that possess a carboxylic acid group for conjugation (e.g., a derivative of a VHL ligand).
Step-by-Step Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF to a concentration of 0.1 M.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of the E3 ligase ligand, add DIPEA (3.0 equivalents).
-
Add a solution of HATU (1.2 equivalents) in anhydrous DMF.[9]
-
Alternatively, EDC (1.5 equivalents) and HOBt (1.2 equivalents) can be used as the activating agents.[10]
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of the this compound linker to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
-
Reaction Monitoring, Workup, Purification, and Characterization:
-
Follow steps 4 through 7 as described in Protocol 1. The expected product will be an E3 ligase ligand conjugated to the amine end of the linker, with a free carboxylic acid at the other end.
-
Data and Characterization
The success of the bioconjugation reaction is determined by the yield and purity of the final product. The following table provides an example of expected results for a typical conjugation reaction.
Table 1: Representative Reaction and Characterization Data
| Parameter | Expected Value | Method of Analysis |
| Starting Materials | ||
| E3 Ligand MW | Variable | - |
| Linker MW (this compound) | ~407.47 g/mol | - |
| Reaction Outcome | ||
| Crude Yield | 70-90% | Gravimetric |
| Purified Yield | 40-60% | Gravimetric |
| Product Characterization | ||
| Expected Mass (M+H)+ | Calculated based on E3 Ligand MW | LC-MS |
| Observed Mass (M+H)+ | Within 0.5 Da of Expected | LC-MS |
| Purity | >95% | Analytical HPLC (UV 254 nm) |
| Appearance | White to off-white solid | Visual Inspection |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as coupling reagents are moisture-sensitive.
-
Increase the reaction time or slightly elevate the temperature (e.g., to 40°C).
-
Verify the purity of the starting materials.
-
-
Incomplete Reaction:
-
Add a second portion of the coupling reagent (e.g., 0.5 equivalents of HATU) after 4-6 hours.
-
Ensure the pH of the reaction mixture is slightly basic (maintained by DIPEA).
-
-
Side Product Formation:
-
Optimize the stoichiometry of the reagents. An excess of the amine component can sometimes lead to double addition if the other starting material is also bifunctional.
-
Purification by preparative HPLC is crucial for removing side products.
-
By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can successfully conjugate the this compound linker to various E3 ligase ligands, paving the way for the synthesis of novel and effective PROTAC degraders.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Coupling of NH2-C4-Peg4-C5-COOH to a Target Protein Binder
Introduction
The covalent attachment of linker molecules to proteins is a cornerstone of modern drug development, enabling the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][][3] The linker, NH2-C4-Peg4-C5-COOH, is a bifunctional, flexible spacer containing a primary amine and a terminal carboxylic acid. This structure allows for versatile conjugation strategies. This application note provides detailed protocols for covalently coupling this linker to a target protein binder, focusing on the widely used and robust carbodiimide (B86325) chemistry.
The primary method described utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond.[4][5] This "zero-length" crosslinking approach is efficient and creates a covalent linkage without incorporating the crosslinker itself into the final product. Protocols for conjugation, purification, and characterization of the final conjugate are provided for researchers in biochemistry, drug discovery, and therapeutic development.
Chemical Coupling Strategy Overview
The this compound linker possesses two reactive functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH). This allows for two primary conjugation strategies to couple the linker to a protein binder.
-
Strategy 1 (Recommended): Amine-Reactive Conjugation. The carboxylic acid on the linker is activated using EDC and Sulfo-NHS. This creates a semi-stable amine-reactive Sulfo-NHS ester, which then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the target protein binder to form a stable amide bond. This is often the preferred method due to the abundance of accessible lysine residues on the surface of most proteins.
-
Strategy 2: Carboxyl-Reactive Conjugation. The carboxylic acid groups on the protein binder (e.g., the side chains of aspartic acid, glutamic acid, or the C-terminus) are activated with EDC/Sulfo-NHS. The activated protein then reacts with the primary amine of the linker. This requires a large molar excess of the amine-containing linker to favor the desired reaction over protein-protein crosslinking.
This document will primarily detail the protocol for Strategy 1 , as it is more commonly employed and generally easier to control.
Caption: EDC/Sulfo-NHS reaction chemistry for coupling.
Experimental Workflow
The overall process involves several key stages, from initial preparation and conjugation to the final purification and characterization of the protein-linker conjugate. Proper execution of each step is critical for obtaining a high-quality final product.
Caption: Overall experimental workflow diagram.
Materials and Reagents
-
Target Protein Binder
-
This compound Linker
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine (B1172632), pH 8.5
-
Purification: Desalting columns (e.g., Sephadex G-25), Size Exclusion Chromatography (SEC) column, or dialysis cassettes (10K MWCO).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
General laboratory equipment (pH meter, centrifuge, spectrophotometer, etc.)
Detailed Experimental Protocols
Protocol 1: Coupling via Linker Carboxyl Group (Recommended)
This two-step protocol first activates the linker's carboxyl group and then introduces the protein to form the conjugate. This minimizes the risk of protein-protein polymerization.
Step 1: Reagent Preparation
-
Protein Solution: Prepare the target protein binder at a concentration of 1-10 mg/mL in ice-cold Coupling Buffer (PBS, pH 7.2). Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Linker Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
EDC/Sulfo-NHS Solutions: Immediately before use, prepare a 100 mM EDC solution and a 100 mM Sulfo-NHS solution in Activation Buffer (MES, pH 6.0). Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture absorption.
Step 2: Activation of Linker
-
In a microcentrifuge tube, combine the Linker stock solution with Activation Buffer.
-
Add the freshly prepared EDC solution, followed by the Sulfo-NHS solution. The molar ratio of Linker:EDC:Sulfo-NHS should be optimized, but a good starting point is 1:1.5:3.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to Target Protein Binder
-
Add the activated linker solution from Step 2 directly to the chilled protein binder solution from Step 1. A typical starting molar excess of linker to protein is 10-20 fold.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The reaction of the NHS-ester with primary amines is most efficient at a pH of 7.2-8.5.
Step 4: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., add hydroxylamine to a final concentration of 10 mM).
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
Step 5: Purification of the Conjugate
-
Remove unreacted linker and byproducts by passing the solution through a desalting column equilibrated with PBS.
-
For higher purity, use size-exclusion chromatography (SEC) or perform dialysis against PBS at 4°C using a 10K MWCO cassette.
Protocol 2: Coupling via Linker Amine Group (Alternative)
This protocol activates the carboxyl groups on the protein, which then react with the linker's amine.
Step 1: Reagent Preparation
-
Protein Solution: Prepare the target protein binder at 1-5 mg/mL in Activation Buffer (MES, pH 6.0).
-
Linker Solution: Prepare a 100 mM stock solution of this compound in the same Activation Buffer.
-
EDC/Sulfo-NHS Solutions: Prepare fresh solutions as described in Protocol 1.
Step 2: Activation of Target Protein Binder
-
To the protein solution, add EDC and Sulfo-NHS. A starting molar ratio of Protein:EDC:Sulfo-NHS of 1:10:25 is recommended.
-
Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups.
Step 3: Conjugation to Linker
-
Add the linker solution to the activated protein mixture. Use a significant molar excess of the linker (e.g., 50- to 100-fold) to outcompete any remaining primary amines on other protein molecules and minimize polymerization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding concentrated PBS.
-
Incubate for 2 hours at room temperature.
Step 4 & 5: Quenching and Purification
-
Follow the quenching and purification steps as outlined in Protocol 1.
Quantitative Data Summary
Successful conjugation depends on optimizing reaction parameters. The following tables provide recommended starting conditions.
Table 1: Molar Ratios for Reagents
| Reaction Component | Protocol 1 (Linker Activation) | Protocol 2 (Protein Activation) |
| Linker : Protein | 10 - 20 : 1 | 50 - 100 : 1 |
| EDC : Carboxyls | 1.5 : 1 | 10 : 1 |
| Sulfo-NHS : Carboxyls | 3 : 1 | 25 : 1 |
Note: "Carboxyls" refers to the functional group being activated (on the linker in Protocol 1, on the protein in Protocol 2).
Table 2: Key Reaction Parameters
| Parameter | Activation Step | Conjugation Step | Quenching Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | ~8.0 |
| Temperature | Room Temperature | 4°C or Room Temp. | Room Temperature |
| Duration | 15 - 30 minutes | 2 - 4 hours (RT) or Overnight (4°C) | 15 minutes |
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to confirm successful labeling and determine the degree of labeling (DOL).
-
SDS-PAGE: Compare the conjugate to the unconjugated protein. A successful conjugation will result in a shift in the molecular weight of the protein band.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the conjugate's molecular weight and can confirm the number of linker molecules attached per protein (the DOL).
-
UV-Vis Spectroscopy: If the protein binder or linker has a unique absorbance signature, this can be used to estimate the DOL.
-
Functional Assays: Perform binding assays (e.g., ELISA, SPR) to ensure that the conjugation process has not compromised the biological activity of the protein binder.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Inactive EDC/Sulfo-NHS due to hydrolysis. | Use fresh powders. Equilibrate reagents to room temperature before opening and prepare solutions immediately before use. |
| Buffer contains interfering primary amines (Tris, glycine). | Use non-amine buffers like MES for activation and PBS for conjugation. | |
| Incorrect pH for activation or conjugation. | Verify buffer pH. Activation is optimal at pH 4.5-6.0; conjugation at pH 7.2-8.5. | |
| Protein Precipitation | High degree of modification or crosslinking. | Reduce the molar excess of the linker and/or crosslinkers. Lower the protein concentration. |
| Solvent from linker stock solution causing precipitation. | Ensure the final concentration of organic solvent (DMSO/DMF) is low (<10%). | |
| Loss of Protein Activity | Conjugation at a critical site for binding. | Try the alternative conjugation strategy (Protocol 2). Reduce the linker-to-protein ratio to achieve a lower DOL. |
| Harsh reaction conditions. | Perform the conjugation reaction at 4°C instead of room temperature. |
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
Application Notes and Protocols for EDC/NHS-Mediated Amide Bond Formation with NH2-C4-Peg4-C5-cooh
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the covalent conjugation of the bifunctional linker NH2-C4-Peg4-C5-cooh to amine- or carboxyl-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Introduction to EDC/NHS Chemistry with PEG Linkers
EDC/NHS chemistry is a widely used "zero-length" crosslinking method that facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1][2] This reaction is highly efficient and is a cornerstone of bioconjugation for applications ranging from antibody-drug conjugates (ADCs) to surface immobilization.[3][4][5]
The process involves two main steps:
-
Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester then readily reacts with a primary amine to form a covalent amide bond, releasing NHS as a byproduct. The use of NHS or its water-soluble analog, Sulfo-NHS, significantly improves the efficiency of the coupling reaction.
The this compound linker is a heterobifunctional molecule featuring a primary amine on one end and a carboxylic acid on the other, separated by a flexible polyethylene (B3416737) glycol (PEG) chain. This PEG spacer enhances water solubility, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugate.
Chemical Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical mechanism of EDC/NHS coupling and the general experimental workflow.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating a PROTAC with an NH2-C4-Peg4-C5-cooh Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5] This "event-driven" mechanism allows for the catalytic degradation of target proteins, offering a powerful approach to address previously "undruggable" targets.
This document provides a detailed experimental workflow for the generation and characterization of a PROTAC utilizing a specific bifunctional linker, NH2-C4-Peg4-C5-cooh. This linker possesses a terminal amine (NH2) and a terminal carboxylic acid (COOH), enabling the sequential amide coupling of the E3 ligase ligand and the POI ligand. The polyethylene (B3416737) glycol (PEG) component of the linker is intended to improve the solubility and pharmacokinetic properties of the resulting PROTAC.
Signaling Pathway of PROTAC Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can engage in another cycle of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow
The generation and evaluation of a novel PROTAC is a multi-step process that begins with synthesis and culminates in cellular degradation assays. The following workflow outlines the key stages.
Caption: Overall experimental workflow for PROTAC generation.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Sequential Amide Coupling
This protocol outlines the synthesis of a PROTAC using the this compound linker. It assumes the POI ligand has a suitable amine for coupling and the E3 ligase ligand has a suitable amine for coupling.
Step 1: Coupling of E3 Ligase Ligand to the Linker's Carboxylic Acid Terminus
-
Activation of the Linker: Dissolve this compound (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated linker solution, add the E3 ligase ligand (with a free amine, 1.1 eq). Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, water, and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.
Step 2: Coupling of POI Ligand to the Linker's Amine Terminus
-
Activation of the POI Ligand (if it has a carboxylic acid): If the POI ligand has a carboxylic acid, activate it as described in Step 1.1.
-
Coupling Reaction: Add the E3 ligase ligand-linker intermediate (with the free amine, 1.0 eq) to the activated POI ligand solution. Stir at room temperature overnight.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to achieve high purity. Characterize the final product by LC-MS and NMR.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Reagent Preparation: Prepare solutions of fluorescently labeled POI (e.g., with a donor fluorophore) and a labeled E3 ligase (e.g., with an acceptor fluorophore). Prepare a serial dilution of the PROTAC compound.
-
Assay Plate Setup: In a microplate, add the labeled POI and E3 ligase to each well.
-
PROTAC Addition: Add the serially diluted PROTAC to the wells. Include controls with no PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. The FRET signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the TC50 (concentration of PROTAC that promotes 50% of the maximal ternary complex formation).
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI.
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the POI, ubiquitin, and ATP.
-
PROTAC Addition: Add the PROTAC at various concentrations. Include a vehicle control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for the POI to detect higher molecular weight bands corresponding to ubiquitinated POI. An anti-ubiquitin antibody can also be used.
Protocol 4: Cellular Protein Degradation Assay (Western Blot)
This is the definitive assay to measure the ability of the PROTAC to degrade the target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and block with 5% non-fat milk or BSA.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Data Presentation
Quantitative data from the key characterization assays should be summarized for clear comparison of different PROTAC candidates.
Table 1: Biochemical and Biophysical Characterization
| PROTAC ID | POI Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex (TC50, nM) | Cooperativity (α) |
| PROTAC-001 | 150 | 250 | 50 | 2.5 |
| PROTAC-002 | 120 | 280 | 40 | 3.0 |
| Control | >10,000 | >10,000 | >1,000 | N/A |
-
Kd: Dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.
-
TC50: Half-maximal effective concentration for ternary complex formation.
-
Cooperativity (α): A measure of how the binding of one protein influences the binding of the other to the PROTAC. α > 1 indicates positive cooperativity.
Table 2: Cellular Degradation and Viability
| PROTAC ID | DC50 (nM) | Dmax (%) | Cell Viability (IC50, µM) |
| PROTAC-001 | 25 | 92 | >10 |
| PROTAC-002 | 18 | 95 | >10 |
| Control | >1,000 | <10 | >10 |
-
DC50: The concentration of PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
IC50: The concentration of a substance that inhibits a biological process by 50%. In this context, it is used to assess cytotoxicity.
Conclusion
The successful generation of a potent and selective PROTAC requires a systematic approach encompassing chemical synthesis, biophysical characterization of molecular interactions, and rigorous cellular evaluation. The protocols and workflow outlined in this document provide a comprehensive guide for researchers developing novel PROTACs with the this compound linker. Careful execution of these experiments and clear presentation of the resulting data are essential for advancing promising protein degraders through the drug discovery pipeline.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to Solid-Phase Synthesis of PROTACs Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and provide precise control over the distance and spatial orientation between the two ligands.[1][4]
Solid-phase synthesis offers a streamlined and efficient approach for the rapid assembly of PROTAC libraries.[2][3] By immobilizing one of the components on a solid support, purification is simplified, and excess reagents can be used to drive reactions to completion.[2] This document provides a detailed, step-by-step guide for the solid-phase synthesis of PROTACs incorporating PEG linkers.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Solid-Phase PROTAC Synthesis
Caption: Workflow of solid-phase PROTAC synthesis.
Quantitative Data Summary
| Step | Reagents/Conditions | Reaction Time | Temperature | Typical Yield | Reference |
| 1. E3 Ligase Ligand Immobilization | Carboxylic acid-functionalized pomalidomide (B1683931) (3 eq.), HATU (3 eq.), DIPEA (6 eq.), Aminomethylated polystyrene resin, DMF | 16 hours | Room Temp. | Loading dependent | [2] |
| 2. PEG Linker Attachment | t-Boc-N-amido-PEG10-Br (2 eq.), DIPEA (4 eq.), DMF | 24 hours | Room Temp. | >90% (coupling) | [2] |
| 3. Boc Deprotection | 50% TFA in DCM | 1 hour | Room Temp. | Quantitative | [2] |
| 4. POI Ligand Coupling | POI ligand with carboxylic acid (3 eq.), HATU (3 eq.), DIPEA (6 eq.), DMF | 16 hours | Room Temp. | >90% (coupling) | [2] |
| 5. Cleavage from Resin | 5% TFA in DCM | 1 hour | Room Temp. | 27-71% (overall) | [5] |
| 6. Amide Bond Formation (Solution Phase) | Component A-COOH, HATU, DIPEA, Amine-PEGn-Boc, DMF | Overnight | Room Temp. | Variable | [1] |
| 7. Click Chemistry (Solution Phase) | Component A-Alkyne (1.0 eq), Component B-PEGn-Azide (1.0 eq), CuSO4·5H2O (0.1 eq), Sodium ascorbate (B8700270) (0.2 eq), t-BuOH/H2O or DMF | 12-24 hours | Room Temp. | High | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Generic PROTAC Using a PEG Linker
This protocol details the synthesis starting with the immobilization of an E3 ligase ligand (e.g., a pomalidomide derivative) onto a solid support, followed by the sequential addition of the PEG linker and the POI ligand.[2]
Materials:
-
Aminomethylated polystyrene resin
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
t-Boc-N-amido-PEGn-Br (or other suitable bifunctional PEG linker)
-
Carboxylic acid-functionalized POI ligand
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Step 1: E3 Ligase Ligand Immobilization
-
Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Prepare a solution of the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 16 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Step 2: PEG Linker Attachment
-
Swell the E3 ligase-functionalized resin in DMF.
-
Prepare a solution of the t-Boc-N-amido-PEGn-Br linker (2 eq.) and DIPEA (4 eq.) in DMF.
-
Add the linker solution to the resin.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Step 3: Boc Deprotection of the Linker
-
Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group, exposing the terminal amine.
-
Wash the resin with DCM (3x).
-
Neutralize the resin with a solution of 10% DIPEA in DCM (3x).
-
Wash the resin again with DCM (3x).
Step 4: POI Ligand Coupling
-
Prepare a solution of the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the deprotected and neutralized resin.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Step 5: Cleavage and Purification
-
Treat the resin with a cleavage cocktail (e.g., 5% TFA in DCM) for 1 hour to release the final PROTAC.
-
Collect the filtrate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol outlines the final coupling step for constructing a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and widely used method.[1]
Materials:
-
Alkyne-functionalized component (e.g., POI ligand-PEG-alkyne) (1.0 eq)
-
Azide-functionalized component (e.g., E3 ligase ligand-PEG-azide) (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the alkyne-functionalized component and the azide-functionalized component in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Conclusion
The solid-phase synthesis of PROTACs with PEG linkers provides a robust and flexible platform for the rapid generation of degrader libraries. The modular nature of this approach allows for systematic optimization of the warhead, E3 ligase ligand, and the crucial linker component.[1] By following the detailed protocols outlined in these application notes, researchers can efficiently synthesize and evaluate novel PROTACs for targeted protein degradation, accelerating the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Conjugation using NH2-C4-Peg4-C5-COOH Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can improve a peptide's solubility, extend its circulating half-life by reducing renal clearance, and decrease its immunogenicity by shielding it from proteolytic enzymes and the immune system.[1] The heterobifunctional linker, NH2-C4-Peg4-C5-COOH, provides a versatile platform for peptide conjugation, featuring a primary amine (NH2) and a carboxylic acid (COOH) group at opposite ends of a PEG spacer.
This document provides detailed protocols for conjugating peptides to the this compound linker using the common and efficient carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2] Two primary strategies are presented:
-
Amide bond formation between a peptide's N-terminal or Lysine (B10760008) side-chain amine and the linker's carboxylic acid group.
-
Amide bond formation between a peptide's C-terminal or Aspartic/Glutamic acid side-chain carboxyl group and the linker's amine group.
The choice of strategy depends on the peptide sequence and the desired site of conjugation to preserve biological activity.[3]
Principle of the Reaction
The conjugation is achieved by forming a stable amide bond. The reaction relies on carbodiimide chemistry, where EDC first activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate is susceptible to hydrolysis and can be unstable in aqueous solutions. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine at a physiological to slightly basic pH to form the final, stable amide bond.
Summary of Reaction Conditions
Optimizing reaction conditions is crucial for successful conjugation. The following table summarizes key parameters and their typical ranges based on established protocols.
| Parameter | Condition / Reagent | Recommended Range/Value | Purpose | Citations |
| Activation Step | ||||
| Coupling Reagent | EDC (or EDC-HCl) | 1.2 - 1.5 molar excess over carboxyl groups | Activates carboxylic acid to form O-acylisourea intermediate. | |
| Stabilizer | NHS or Sulfo-NHS | 1.2 - 1.5 molar excess over carboxyl groups | Converts unstable intermediate to a more stable, amine-reactive NHS ester. | |
| Solvent | Anhydrous DMF, DMSO, or Aqueous Buffer | As required for solubility | Dissolves reactants. | |
| pH | MES Buffer | 4.5 - 6.0 | Optimal pH for efficient carboxyl activation by EDC. | |
| Temperature | Room Temperature | 20-25°C | Standard reaction temperature. | |
| Duration | 15 - 60 minutes | 15-30 minutes is typical | Time for NHS-ester formation. | |
| Conjugation Step | ||||
| Solvent | Aqueous Buffer (e.g., PBS) | As required for solubility | Provides environment for amide bond formation. | |
| pH | PBS or Bicarbonate/Borate Buffer | 7.0 - 8.5 | Optimal pH for reaction of NHS-ester with primary amines. | |
| Temperature | Room Temperature or 4°C | 20-25°C | Standard reaction temperature. | |
| Duration | 2 hours - Overnight | Varies based on reactants | Time for amide bond formation. | |
| Quenching | ||||
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | ~50 mM final concentration | Stops the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Materials and Reagents:
-
Peptide of interest
-
This compound Linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Sodium Bicarbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification equipment (e.g., HPLC system with SEC or RP column)
-
Characterization equipment (e.g., Mass Spectrometer, SDS-PAGE)
Protocol A: Conjugation of Peptide Amine (N-terminus/Lys) to Linker Carboxyl Group
This protocol is ideal for peptides where the N-terminus or a specific lysine residue is the desired conjugation site.
1. Reagent Preparation:
-
Equilibrate EDC-HCl and NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of EDC-HCl in anhydrous DMF or water immediately before use.
-
Prepare a 10 mg/mL stock solution of NHS in anhydrous DMF or water.
-
Dissolve the this compound linker (1 equivalent) in Activation Buffer to a final concentration of 1-10 mM.
-
Dissolve the peptide in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).
2. Activation of Linker Carboxyl Group:
-
To the dissolved linker solution, add EDC-HCl stock solution to a final molar excess of 1.5x over the linker.
-
Immediately add NHS stock solution to a final molar excess of 1.5x over the linker.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to Peptide:
-
Add the activated linker-NHS ester solution to the peptide solution. A 5-20 fold molar excess of activated linker over peptide is a good starting point for optimization.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. If necessary, adjust by adding Coupling Buffer.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C to minimize potential degradation of sensitive peptides.
4. Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of reaction mixture).
-
Incubate for 15 minutes at room temperature to hydrolyze any remaining active NHS esters.
5. Purification and Characterization:
-
Proceed immediately to purification of the peptide-PEG conjugate.
Protocol B: Conjugation of Peptide Carboxyl (C-terminus/Asp/Glu) to Linker Amine Group
This protocol is used when targeting the C-terminus or acidic residues of the peptide.
1. Reagent Preparation:
-
Equilibrate EDC-HCl and NHS to room temperature.
-
Prepare stock solutions of EDC-HCl and NHS as described in Protocol A.
-
Dissolve the peptide (containing the carboxyl group to be activated, 1 equivalent) in Activation Buffer to a concentration of 1-10 mM.
-
Dissolve the this compound linker in Coupling Buffer to a desired concentration.
2. Activation of Peptide Carboxyl Group:
-
To the dissolved peptide solution, add EDC-HCl stock solution to a final molar excess of 1.5x over the peptide.
-
Immediately add NHS stock solution to a final molar excess of 1.5x over the peptide.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to Linker:
-
Add the activated peptide-NHS ester solution to the linker solution. A 5-20 fold molar excess of the linker over the activated peptide is recommended to drive the reaction.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or at 4°C.
4. Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
5. Purification and Characterization:
-
Proceed immediately to purification of the peptide-PEG conjugate.
Purification and Characterization of the Conjugate
Following the conjugation reaction, it is essential to purify the conjugate and verify its identity and purity.
-
Purification:
-
Size Exclusion Chromatography (SEC): An effective method to separate the larger peptide-PEG conjugate from smaller unreacted linker, EDC/NHS byproducts, and quenching reagents.
-
Reverse Phase HPLC (RP-HPLC): Widely used for peptide purification, it can effectively separate the more hydrophobic PEGylated peptide from the un-PEGylated starting material.
-
Ion Exchange Chromatography (IEX): Useful for separating species based on charge. Since PEGylation can shield charges on the peptide surface, IEX can resolve PEGylated from non-PEGylated forms.
-
-
Characterization:
-
Mass Spectrometry (MS): The most definitive method to confirm successful conjugation by verifying the increase in molecular weight corresponding to the addition of the linker.
-
SDS-PAGE: Can provide a visual confirmation of conjugation, as the PEGylated peptide will migrate slower (appear larger) than the unconjugated peptide.
-
Analytical HPLC: Used to assess the purity of the final conjugate product.
-
Visualizations
Chemical Reaction Pathway
Caption: EDC/NHS chemical reaction pathway for amide bond formation.
Experimental Workflow
Caption: General experimental workflow for peptide-PEG conjugation.
References
Application Notes and Protocols for Cellular Assays to Measure the Activity of PROTACs Containing NH2-C4-Peg4-C5-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The linker component is critical, influencing the formation and stability of the ternary complex (PROTAC-POI-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.[4]
This document provides detailed application notes and protocols for a suite of cellular assays to characterize the activity of PROTACs containing the specific linker, NH2-C4-Peg4-C5-cooh . This linker is a polyethylene (B3416737) glycol (PEG)-based linker, a common choice in PROTAC design to enhance solubility and cell permeability. The assays described herein will enable researchers to quantify target protein degradation, assess the formation of the crucial ternary complex, and evaluate the downstream effects on cell viability.
Signaling Pathway of PROTAC Action
PROTACs mediate the degradation of a target protein through a catalytic mechanism. The PROTAC first binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.
Caption: PROTAC-mediated protein degradation pathway.
Key Cellular Assays and Protocols
A comprehensive evaluation of a PROTAC's activity involves a multi-faceted approach. The following are key cellular assays with detailed protocols.
Target Protein Degradation Assay (Western Blot)
Western blotting is a fundamental technique to directly measure the reduction in the levels of the target protein following PROTAC treatment. This allows for the determination of key parameters such as DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum degradation achieved).
Experimental Workflow:
Caption: Workflow for Western Blot analysis of PROTAC-induced degradation.
Protocol: Western Blot for PROTAC-Induced Degradation
Materials:
-
Cell culture reagents
-
PROTAC compound with this compound linker and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Data Presentation:
| PROTAC Concentration | % Target Protein Degradation (Mean ± SD) |
| Vehicle (DMSO) | 0 ± 0 |
| 0.1 nM | Value |
| 1 nM | Value |
| 10 nM | Value |
| 100 nM | Value |
| 1 µM | Value |
| 10 µM | Value |
| DC50 | Value |
| Dmax | Value |
Ternary Complex Formation Assay (NanoBRET™)
The formation of a stable ternary complex is a critical step for PROTAC efficacy. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
Protocol: NanoBRET™ Ternary Complex Formation Assay
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).
-
PROTAC compound with this compound linker
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well plates
Methodology:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Alternatively, use a cell line with endogenously tagged proteins.
-
Plate the cells in white, opaque-walled assay plates and incubate overnight.
-
-
Assay Procedure:
-
Treat cells with the PROTAC at various concentrations.
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add the Nano-Glo® Live Cell Reagent to measure both donor and acceptor emission.
-
Read the plate on a luminometer capable of measuring filtered luminescence.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Data Presentation:
| PROTAC Concentration | NanoBRET™ Ratio (Mean ± SD) |
| Vehicle (DMSO) | Value |
| 0.1 nM | Value |
| 1 nM | Value |
| 10 nM | Value |
| 100 nM | Value |
| 1 µM | Value |
| 10 µM | Value |
| EC50 | Value |
Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
It is essential to assess the effect of the PROTAC on overall cell health to distinguish targeted protein degradation from general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cell line of interest
-
PROTAC compound with this compound linker
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in opaque-walled 96-well plates at a suitable density.
-
Allow cells to attach overnight.
-
Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the PROTAC concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
-
Data Presentation:
| PROTAC Concentration | % Cell Viability (Mean ± SD) |
| Vehicle (DMSO) | 100 ± 0 |
| 0.1 nM | Value |
| 1 nM | Value |
| 10 nM | Value |
| 100 nM | Value |
| 1 µM | Value |
| 10 µM | Value |
| IC50 | Value |
Conclusion
The cellular assays outlined in these application notes provide a robust framework for the comprehensive characterization of PROTACs containing the this compound linker. By systematically quantifying target protein degradation, confirming ternary complex formation, and assessing effects on cell viability, researchers can effectively evaluate the potency, efficacy, and selectivity of their PROTAC molecules, thereby accelerating the drug discovery and development process.
References
Application of NH2-C4-Peg4-C5-cooh in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and the linker that connects them. The linker is a pivotal element, influencing the ADC's stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[1][2]
The NH2-C4-Peg4-C5-cooh linker is a heterobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker that offers a strategic advantage in ADC design. Its structure comprises a primary amine (NH2) at one terminus and a carboxylic acid (COOH) at the other, separated by a hydrophilic tetra-ethylene glycol (Peg4) spacer and flanked by alkyl chains (C4 and C5). This configuration provides a versatile platform for the sequential conjugation of a payload and an antibody. The hydrophilic Peg4 core enhances the aqueous solubility of the ADC, which is particularly beneficial for hydrophobic payloads, and can help to prevent aggregation.[1][2] Furthermore, the defined length of the dPEG® linker ensures the production of a more homogeneous ADC product, which is a critical factor for regulatory approval and predictable clinical outcomes.
This document provides detailed application notes and protocols for the use of the this compound linker in ADC development, including quantitative data from a representative ADC construct, detailed experimental methodologies, and visualizations of key processes.
Key Features and Benefits of this compound Linker
-
Enhanced Hydrophilicity: The Peg4 moiety increases the water solubility of the final ADC, mitigating the aggregation often caused by hydrophobic payloads and improving its pharmacokinetic profile.[1][2]
-
Discrete Length: As a discrete PEG linker, it has a defined molecular weight, leading to more homogeneous ADC preparations with a consistent drug-to-antibody ratio (DAR).
-
Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.
-
Versatile Conjugation Chemistry: The terminal amine and carboxylic acid groups allow for flexible and controlled sequential conjugation to a wide range of payloads and antibodies using well-established bioconjugation chemistries.
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Cytotoxicity Data for a Representative ADC
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | ||
| Antigen-Positive Cell Line | 15 ng/mL | Cell Viability Assay (e.g., CellTiter-Glo®) |
| Antigen-Negative Cell Line | >1000 ng/mL | Cell Viability Assay (e.g., CellTiter-Glo®) |
Table 2: Pharmacokinetic Parameters in a Preclinical Model (e.g., Mouse)
| Parameter | Value | Description |
| Half-life (t½) | ~150 hours | The time required for the concentration of the ADC in the plasma to reduce by half. |
| Clearance (CL) | ~0.3 mL/h/kg | The volume of plasma cleared of the ADC per unit time. |
| Area Under the Curve (AUC) | ~5000 µg*h/mL | The total exposure to the ADC over time. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an ADC using the this compound linker. The process involves a two-stage conjugation strategy: first, the payload is attached to the linker, and second, the linker-payload conjugate is attached to the antibody.
Protocol 1: Conjugation of a Payload to the this compound Linker
This protocol describes the attachment of a payload containing a carboxylic acid group to the amine terminus of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound linker
-
Payload with a carboxylic acid functional group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 7.4
-
Reverse-phase HPLC system for purification
Procedure:
-
Payload Activation:
-
Dissolve the payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to the payload solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the payload.
-
-
Conjugation to the Linker:
-
Dissolve the this compound linker (1.2 equivalents) in the Activation Buffer.
-
Add the activated payload solution to the linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of the Linker-Payload Conjugate:
-
Monitor the reaction progress using LC-MS.
-
Once the reaction is complete, purify the linker-payload conjugate using a reverse-phase HPLC system with a suitable gradient.
-
Collect and pool the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the linker-payload conjugate as a solid.
-
Protocol 2: Conjugation of the Linker-Payload to the Antibody
This protocol details the attachment of the carboxylic acid terminus of the linker-payload conjugate to the lysine (B10760008) residues of the antibody, again using EDC/NHS chemistry.
Materials:
-
Purified Linker-Payload conjugate
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC
-
Sulfo-NHS
-
Anhydrous DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
-
Activation of the Linker-Payload:
-
Dissolve the linker-payload conjugate (5-10 molar excess over the antibody) in anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the linker-payload solution to activate the carboxylic acid group.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated linker-payload solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Purify the resulting ADC from excess linker-payload and other small molecules using a desalting column followed by size exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Objective: To separate ADC species with different DARs based on their hydrophobicity.[1]
-
Method: Utilize a HIC column with a non-polar stationary phase. Elute the ADC species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.[1] The average DAR is calculated from the relative peak areas.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
Objective: To determine the percentage of monomeric ADC and identify any aggregates.
-
Method: Employ an SEC column that separates molecules based on their hydrodynamic radius. The monomeric ADC will elute as a single major peak.
3. In Vitro Cytotoxicity Assay:
-
Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Method: Seed cells in 96-well plates and treat with serial dilutions of the ADC. After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®). Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
Visualizations
The following diagrams illustrate the structure of an ADC with the this compound linker, the experimental workflow for its synthesis, and a representative signaling pathway targeted by many ADCs.
Caption: Structure of an ADC with the this compound linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General ADC mechanism of action and signaling pathway to apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NH2-C4-Peg4-C5-cooh Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in conjugation reactions involving the bifunctional linker, NH2-C4-Peg4-C5-cooh. The following information is designed to help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
A1: The conjugation of the this compound linker typically involves a two-step carbodiimide-mediated coupling reaction. First, the carboxyl group (-COOH) of the linker is activated by a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. In the second step, this activated ester reacts with a primary amine (-NH2) on your target molecule (e.g., a protein, peptide, or other biomolecule) to form a stable amide bond.
Q2: What are the optimal pH ranges for the two main steps of the reaction?
A2: The two steps of the conjugation have different optimal pH ranges. The activation of the carboxyl group with EDC/NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[1][2][3] The subsequent reaction of the NHS-activated PEG linker with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][4] For optimal results, a two-step pH adjustment is often recommended.
Q3: Which buffers should I use for this conjugation?
A3: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the desired reaction.
-
Activation Step (pH 4.5-7.2): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer are suitable options.
-
Avoid: Buffers such as Tris and glycine (B1666218) should be avoided as they contain primary amines that will react with the NHS-activated linker.
Q4: How should I handle and store my EDC and NHS reagents?
A4: Both EDC and NHS are sensitive to moisture and should be handled with care to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation, which can lead to hydrolysis and inactivation.
-
Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous environments.
Q5: What are the recommended molar ratios of EDC and NHS to the PEG linker?
A5: While the optimal molar ratio can vary, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing PEG linker. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Optimization of these ratios is often necessary to achieve the highest yield.
Q6: How can I quench the reaction?
A6: To stop the conjugation reaction, you can add a quenching reagent that will react with any remaining NHS-activated esters. Common quenching reagents include:
-
Primary amines: Tris, glycine, or ethanolamine (B43304) can be added to a final concentration of 20-50 mM.
-
Hydroxylamine: This can be used to hydrolyze unreacted NHS esters.
-
2-Mercaptoethanol: This can be used to quench the EDC activation reaction before the addition of the amine-containing molecule.
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most common issues leading to low yield in this compound conjugation reactions.
Problem 1: Reagent Inactivity or Degradation
| Potential Cause | Suggested Solution |
| Degraded EDC or NHS | EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator at -20°C. Allow vials to equilibrate to room temperature before opening to prevent condensation. Use freshly prepared solutions for each experiment. |
| Inactive Amine or Carboxyl Groups on Reactants | Confirm the presence and accessibility of reactive amine and carboxyl groups on your starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry, or functional group-specific assays). |
Problem 2: Suboptimal Reaction Conditions
| Potential Cause | Suggested Solution |
| Incorrect pH | The activation and coupling steps have different optimal pH ranges. Use a two-step pH protocol: activate at pH 4.5-7.2 (e.g., in MES buffer) and then raise the pH to 7.0-8.5 (e.g., with PBS) for the coupling step. |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris) or carboxylates, which will compete with the reaction. Use recommended buffers like MES for activation and PBS for coupling. |
| Suboptimal Molar Ratios | The ratio of EDC/NHS to the carboxyl groups is crucial. Start with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS. The ratio of the activated PEG linker to the amine-containing molecule should also be optimized. |
| Low Reactant Concentrations | Low concentrations of reactants can slow down the reaction rate, allowing for more time for the hydrolysis of the NHS ester. If possible, increase the concentration of your reactants. |
Problem 3: Competing Side Reactions
| Potential Cause | Suggested Solution |
| Hydrolysis of NHS-ester | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Perform the coupling step immediately after the activation step. Minimize the reaction time at higher pH. |
| Formation of N-acylurea byproduct | This side reaction can occur, leading to an inactive carboxyl group. Optimizing pH and reactant concentrations can help minimize this. |
| Intra- and Intermolecular Crosslinking | If your target molecule contains both amines and carboxyls, self-conjugation or polymerization can occur. A two-step protocol where excess EDC and NHS are removed after the activation of the PEG linker can mitigate this. |
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the conjugation efficiency. The data presented are illustrative and based on general trends reported in the literature. Optimal conditions should be determined empirically for each specific application.
Table 1: Effect of pH on NHS-Ester Hydrolysis and Aminolysis
| pH | NHS-Ester Half-life (Illustrative) | Relative Aminolysis Rate (Illustrative) |
| 7.0 | 4-5 hours | Moderate |
| 8.0 | 1 hour | High |
| 8.6 | 10 minutes | Very High, but competing hydrolysis is significant |
Table 2: Recommended Molar Ratios for EDC/NHS Activation
| Reactant | Molar Ratio (to Carboxyl Groups) | Rationale |
| EDC | 2-10 fold excess | Drives the formation of the O-acylisourea intermediate. |
| NHS | 2-5 fold excess | Efficiently converts the unstable O-acylisourea to the more stable NHS-ester. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve the this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS/Sulfo-NHS to the PEG linker solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and NHS.
-
Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated PEG linker.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated PEG linker solution to your amine-containing molecule, which has been dissolved in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography, to remove unreacted reagents and byproducts.
-
Visualizations
Caption: EDC/NHS conjugation reaction pathway.
Caption: A typical two-step experimental workflow.
Caption: A logical guide to troubleshooting low yield.
References
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize linker length for improved Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker's primary function is to position the POI and the E3 ligase in close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][3]
The length of the linker is a critical parameter because it directly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3]
-
A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.
-
A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.
Q2: My PROTAC binds with high affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
A2: This is a common challenge that often points to issues with the formation of a productive ternary complex. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding where ubiquitination sites are inaccessible.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.
Q3: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
A3: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (POI-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.
-
Modify Linker Flexibility: A more rigid linker may pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.
Troubleshooting Guide
If you are encountering issues with your PROTAC's efficacy, the following workflow can help diagnose potential linker-related problems.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Quantitative Data Summary
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference(s) |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | - | |
| Estrogen Receptor α (ERα) | - | Alkyl/Amide | 16 | Most Potent | >80 | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent | - | |
| p38α | CRBN | - | 15-17 | Optimal | - | |
| TANK-Binding Kinase 1 (TBK1) | - | Alkyl/Ether | < 12 | No Degradation | - | |
| TANK-Binding Kinase 1 (TBK1) | - | Alkyl/Ether | 12-29 | Submicromolar | >90 | |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | ≥ 16 (≥ 4 PEG units) | 1-40 nM | - |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and incubate the lysate on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cell line expressing the POI and E3 ligase
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Non-denaturing lysis buffer with protease inhibitors
-
Primary antibody against the POI or E3 ligase
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with a primary antibody against either the POI or the E3 ligase overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
In Vitro Ubiquitination Assay
This protocol directly measures the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant POI
-
PROTAC compound
-
Ubiquitin and ATP
-
Assay buffer
-
Antibodies for detecting ubiquitinated POI (e.g., anti-ubiquitin and anti-POI antibodies)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in the assay buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for ubiquitination to occur.
-
Detection: Stop the reaction and analyze the ubiquitination of the POI. This can be done by:
-
Western Blot: Run the reaction products on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody to detect a ladder of higher molecular weight bands corresponding to the ubiquitinated POI.
-
ELISA-based methods: Use a capture antibody for the POI and a detection antibody for ubiquitin to quantify the amount of ubiquitinated POI.
-
Signaling Pathways and Workflows
References
Technical Support Center: Overcoming Solubility Challenges with NH2-C4-Peg4-C5-cooh Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with PROTACs utilizing the NH2-C4-Peg4-C5-cooh linker.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC synthesized with the this compound linker exhibiting poor aqueous solubility?
A1: Proteolysis Targeting Chimeras (PROTACs) are inherently large molecules, often with high molecular weight and lipophilicity, which predisposes them to poor aqueous solubility. While the polyethylene (B3416737) glycol (PEG4) component of your linker is designed to enhance hydrophilicity, the overall solubility is a composite property influenced by the two ligands (the warhead for the target protein and the E3 ligase binder) and the alkyl (C4 and C5) components of the linker. If the ligands themselves are highly hydrophobic, the PEG4 chain may not be sufficient to overcome their insolubility.
Q2: What is the initial step to troubleshoot the poor solubility of my PROTAC?
A2: The first crucial step is to accurately quantify the solubility of your PROTAC in the specific aqueous buffers relevant to your experiments (e.g., PBS, cell culture media). This establishes a baseline to evaluate the effectiveness of any improvement strategies. Simple adjustments to the buffer, such as pH or the inclusion of co-solvents, can sometimes yield significant improvements, particularly if your PROTAC possesses ionizable groups like the terminal carboxylic acid and amine.
Q3: What are some effective formulation strategies to enhance the solubility of my PROTAC for in vitro and in vivo studies?
A3: Several formulation approaches can significantly improve the solubility of poorly soluble molecules like PROTACs. Commonly employed and effective strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC within a polymer matrix can prevent crystallization and help maintain a supersaturated state in solution, thereby increasing its apparent solubility.
-
Co-solvents: Utilizing a mixture of solvents can enhance solubility. For instance, preparing a stock solution in DMSO and then diluting it in a buffer containing a co-solvent like PEG300 can maintain the PROTAC in solution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can encapsulate the PROTAC and improve its dissolution and absorption.
-
pH Adjustment: For PROTACs with ionizable functional groups, such as the amine and carboxylic acid in your linker, adjusting the pH of the solution to ionize these groups can increase solubility.
Q4: How can I confirm that the observed protein degradation is a result of the PROTAC's action and not due to compound precipitation?
A4: This is a critical control. To differentiate between proteasome-mediated degradation and non-specific effects from compound precipitation, you should co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the degradation is dependent on the proteasome pathway.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases. This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase). To avoid misinterpreting your results, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to see if a bell-shaped curve, characteristic of the hook effect, is present.
Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues
This guide provides a systematic workflow for identifying and resolving solubility problems with your this compound based PROTAC.
Caption: A stepwise workflow for troubleshooting PROTAC solubility issues.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a rapid assessment of your PROTAC's solubility under non-equilibrium conditions, which is useful for initial screening.
Materials:
-
PROTAC stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of detecting light scattering or turbidity (e.g., at 620 nm)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a series of dilutions of your PROTAC stock solution in DMSO.
-
Add a small volume (e.g., 1-2 µL) of each dilution to the wells of the 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the final desired PROTAC concentration.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using the plate reader. A significant increase in turbidity indicates precipitation.
-
For a more quantitative measure, centrifuge the plate to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of the soluble PROTAC using a validated HPLC method.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of your PROTAC.
Materials:
-
Solid PROTAC powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of the solid PROTAC powder to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of the dissolved PROTAC in the supernatant using a validated HPLC method.
Data Presentation: Comparative Solubility of PROTACs
The following tables provide illustrative data on how linker composition can influence the aqueous solubility of a hypothetical PROTAC. This data is intended to demonstrate general trends.
Table 1: Impact of PEG Length on PROTAC Solubility
| Linker Composition | Predicted LogS | Aqueous Solubility (µg/mL) |
| NH2-C4-Peg2 -C5-COOH | -5.8 | ~10 |
| NH2-C4-Peg4 -C5-COOH | -5.2 | ~35 |
| NH2-C4-Peg8 -C5-COOH | -4.7 | ~80 |
This is illustrative data to show the general trend of increased solubility with longer PEG chains.
Table 2: Effect of Formulation on Apparent Solubility of a PROTAC with this compound Linker
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Neat Compound (in PBS) | 35 | 1x |
| 5% Co-solvent (PEG300) | 150 | ~4.3x |
| 20% Amorphous Solid Dispersion (with PVP-VA) | 450 | ~12.9x |
This is illustrative data to demonstrate the potential of formulation strategies to enhance solubility.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Logical Relationship of Factors Affecting PROTAC Solubility
Caption: Interplay of intrinsic and extrinsic factors governing PROTAC solubility.
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This comprehensive resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common challenge in PROTAC-mediated protein degradation experiments, with a particular focus on PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical phenomenon where the degradation of a target protein by a PROTAC decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal, intermediate PROTAC concentration.[3][4] At concentrations above this optimum, the degradation efficacy diminishes.
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[4] A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. When PROTAC concentrations are too high, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming binary complexes (PROTAC-target or PROTAC-E3 ligase). These binary complexes are unable to bring the target protein and E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.
Q3: Why is it crucial to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly categorized as inactive if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal. Accurately identifying the hook effect is essential for determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.
Q4: How does the PEG linker in a PROTAC influence the hook effect?
A4: The PEG linker's length and composition are critical determinants of a PROTAC's efficacy and can significantly influence the hook effect. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to unproductive binding geometries. The flexibility and hydrophilicity of PEG linkers can impact the PROTAC's solubility and cell permeability, which in turn affects the intracellular concentrations where the hook effect might be observed.
Troubleshooting Guide
Problem 1: My dose-response curve for a PEG-linked PROTAC shows a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response Curve: Repeat the experiment using a broader range of PROTAC concentrations with smaller dilution steps, especially at the higher end. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately define the bell-shaped curve and identify the optimal degradation concentration (DCmax).
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will help you understand the kinetics of degradation and ternary complex formation.
-
Directly Measure Ternary Complex Formation: Employ biophysical or cellular assays to correlate the decrease in degradation with a reduction in ternary complex formation at high PROTAC concentrations. Suitable techniques include Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), AlphaLISA, or NanoBRET assays.
-
Problem 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, poor cell permeability, or issues with the experimental system.
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: Your initial concentrations may have been too high (in the hook region) or too low. Test a very broad range, from picomolar to high micromolar, to ensure you are not missing the optimal degradation window.
-
Assess Cell Permeability: PROTACs are often large molecules with limited cell permeability. Consider using a cell permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess your PROTAC's ability to enter the cell.
-
Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses both the target protein and the recruited E3 ligase (e.g., VHL, CRBN) at sufficient levels using Western blotting or qPCR.
-
Confirm Target Engagement: Use cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your PROTAC can bind to the target protein and the E3 ligase within the cell.
-
Strategies to Mitigate the Hook Effect
Experimental Approaches
-
Optimize PROTAC Concentration: The most straightforward strategy is to perform a detailed dose-response analysis to identify the optimal concentration that yields maximal degradation (Dmax) and use this concentration for subsequent experiments.
-
Enhance Ternary Complex Stability: Designing PROTACs that promote positive cooperativity in ternary complex formation can help mitigate the hook effect. Cooperativity stabilizes the ternary complex, making its formation more favorable than the non-productive binary complexes, even at higher PROTAC concentrations.
PROTAC Design and Linker Optimization
-
Systematic Linker Length Variation: The length of the PEG linker is a critical parameter. Systematically synthesizing and testing PROTACs with varying PEG linker lengths can identify an optimal length that minimizes the hook effect while maximizing degradation potency.
-
Linker Composition and Rigidity: While PEG linkers offer good solubility and flexibility, exploring more rigid linker architectures can sometimes lead to more defined ternary complex conformations and reduced hook effects.
Quantitative Data Summary
The following tables provide a summary of hypothetical and literature-derived data illustrating the impact of PEG linker length on PROTAC efficacy and the manifestation of the hook effect.
Table 1: Dose-Response Data for a Hypothetical BRD4-Targeting PROTAC with a PEG4 Linker Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % BRD4 Degradation (Dmax) | Observation |
| 0.1 | 15% | Low degradation |
| 1 | 45% | Increasing degradation |
| 10 | 85% | Near-maximal degradation |
| 100 | 92% | Optimal Degradation (Dmax) |
| 500 | 70% | Onset of hook effect |
| 1000 | 40% | Pronounced hook effect |
| 5000 | 20% | Strong hook effect |
| 10000 | 10% | Severe hook effect |
Table 2: Comparative Efficacy of Thalidomide-Based BRD4 PROTACs with Varying PEG Linker Lengths
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
Detailed Experimental Protocols
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO). Treat the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with the PROTAC at the desired concentrations (e.g., optimal and "hooked" concentrations) and a vehicle control for a specified time. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with Co-IP wash buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the target protein in the PROTAC-treated samples compared to the control indicates the formation of the ternary complex.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase.
-
Principle: The assay utilizes NanoLuc® luciferase as a donor and a fluorescently labeled HaloTag® as an acceptor. One protein (e.g., target protein) is fused to NanoLuc®, and the other (e.g., E3 ligase) is fused to HaloTag®. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol Outline:
-
Co-transfect cells with plasmids encoding the NanoLuc-target protein and HaloTag-E3 ligase fusion proteins.
-
Add the HaloTag® NanoBRET® 618 Ligand.
-
Treat cells with serial dilutions of the PROTAC.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio. An increased ratio indicates ternary complex formation.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applications | Revvity [revvity.com]
Technical Support Center: Synthesis and Purification of Long PEG-based PROTACs
Welcome to the technical support center for the synthesis and purification of long Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis and purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing long PEG-based PROTACs?
A1: The synthesis of long PEG-based PROTACs often presents challenges such as poor solubility of intermediates and the final product, difficult purification of PEGylated compounds, and the potential for side reactions. The length and flexibility of the PEG linker can also influence the overall yield and purity of the final PROTAC.[1][2]
Q2: What are the typical impurities encountered during the synthesis and purification of long PEG-based PROTACs?
A2: Common impurities include unreacted starting materials (the warhead, linker, and E3 ligase ligand), excess PEGylating reagent, and byproducts from coupling reactions.[3] In the case of pomalidomide-PEG-based PROTACs, a specific byproduct resulting from nucleophilic acyl substitution on the glutarimide (B196013) ring of pomalidomide (B1683931) has been identified, which can co-elute with the desired product during HPLC purification.[4]
Q3: Why is the purification of long PEG-based PROTACs particularly challenging?
A3: The purification of these molecules is challenging due to several factors:
-
High Molecular Weight and Polydispersity: Long PEG linkers significantly increase the molecular weight and can introduce polydispersity, making separation from closely related impurities difficult.[3]
-
Hydrophilic Nature of PEG: The hydrophilic nature of the PEG chain can mask the physicochemical properties of the PROTAC, leading to poor separation in traditional reverse-phase chromatography.
-
Aggregation: The amphiphilic nature of some PROTACs with long PEG linkers can lead to aggregation, complicating purification and analysis.
-
Structural Similarity of Impurities: Byproducts and unreacted starting materials can have very similar retention times to the desired product in chromatography, making baseline separation difficult to achieve.
Q4: How does the length of the PEG linker affect the properties and efficacy of a PROTAC?
A4: The length of the PEG linker is a critical parameter that significantly impacts a PROTAC's biological activity and physicochemical properties:
-
Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to reduced efficacy due to increased flexibility and unproductive binding.
-
Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of PROTACs. However, excessively long and hydrophilic PEG chains can sometimes hinder passive cell permeability.
-
Degradation Efficacy: Studies have shown a direct correlation between linker length and degradation efficacy, with an optimal length often being target-dependent. For example, in one study on estrogen receptor α (ERα) degradation, a 16-atom linker showed superior efficacy compared to a 12-atom linker.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction; Poor solubility of reactants; Side reactions. | Optimize reaction conditions (temperature, time, stoichiometry); Use a co-solvent to improve solubility; Protect reactive functional groups to minimize side reactions. |
| Presence of multiple unidentified byproducts | Non-specific reactions; Decomposition of starting materials or product. | Use milder reaction conditions; Purify starting materials before use; Perform reaction under an inert atmosphere. |
| Difficulty in monitoring reaction progress | Co-elution of starting materials and product on TLC/LC-MS. | Use a different analytical technique for monitoring (e.g., NMR); Develop a more effective LC-MS gradient. |
Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation on Reverse-Phase HPLC | The hydrophilic PEG linker dominates retention behavior; Co-elution of structurally similar impurities. | Use a column with a different stationary phase (e.g., C4, C8, or phenyl-hexyl); Optimize the mobile phase gradient and additives (e.g., use a different ion-pairing agent); Employ orthogonal purification techniques like Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX). |
| Product aggregation | High concentration of the PROTAC; Amphiphilic nature of the molecule. | Perform purification at lower concentrations; Add organic modifiers or detergents to the mobile phase to disrupt aggregation. |
| Broad peaks in chromatography | On-column degradation; Interaction with residual silanols on the silica (B1680970) support. | Use a buffered mobile phase to control pH; Use an end-capped column; Lower the column temperature. |
| Inconsistent purity results | Contamination from equipment; Instability of the purified compound. | Thoroughly clean all glassware and equipment; Store the purified product under appropriate conditions (e.g., low temperature, inert atmosphere, protected from light). |
Experimental Protocols
General Protocol for PROTAC Synthesis (Click Chemistry)
This protocol describes a general approach for the synthesis of a PEG-based PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.
1. Synthesis of Alkyne-modified Warhead:
-
Modify the warhead (ligand for the protein of interest) to incorporate a terminal alkyne functionality. This typically involves reacting a suitable precursor of the warhead with a reagent containing an alkyne group, such as propargyl bromide, under appropriate conditions.
-
Purify the alkyne-modified warhead by column chromatography or preparative HPLC.
-
Characterize the product by NMR and mass spectrometry.
2. Synthesis of Azide-modified PEG-E3 Ligase Ligand:
-
Start with a commercially available or synthesized PEG linker containing an azide (B81097) group at one end and a reactive group (e.g., carboxylic acid, amine) at the other.
-
Couple the reactive group of the azide-PEG linker to the E3 ligase ligand (e.g., pomalidomide, VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt) or other suitable conjugation chemistry.
-
Purify the azide-modified PEG-E3 ligase ligand by column chromatography or preparative HPLC.
-
Characterize the product by NMR and mass spectrometry.
3. CuAAC "Click" Reaction:
-
Dissolve the alkyne-modified warhead and the azide-modified PEG-E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add a copper(II) sulfate (B86663) solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.
-
Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.
-
Upon completion, quench the reaction and extract the product.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by HRMS and NMR.
General Protocol for Purification of Long PEG-based PROTACs
A multi-step purification strategy is often necessary to achieve high purity for long PEG-based PROTACs.
1. Initial Cleanup (Optional): Solid-Phase Extraction (SPE)
-
Objective: To remove bulk impurities, such as unreacted small molecule reagents.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., C18) with a suitable organic solvent followed by water.
-
Load the crude reaction mixture onto the cartridge.
-
Wash the cartridge with a weak solvent to elute highly polar impurities.
-
Elute the desired PROTAC and closely related compounds with a stronger organic solvent.
-
2. Size Exclusion Chromatography (SEC)
-
Objective: To separate the high molecular weight PROTAC from smaller impurities like unreacted warhead, linker, and E3 ligase ligand.
-
Procedure:
-
Choose an SEC column with an appropriate molecular weight cutoff.
-
Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline, or an organic solvent system).
-
Inject the sample and monitor the elution profile by UV absorbance.
-
Collect fractions corresponding to the high molecular weight peak.
-
3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
-
Objective: To achieve high purity by separating the target PROTAC from closely related impurities.
-
Procedure:
-
Select a suitable RP-HPLC column (e.g., C4, C8, or C18) and mobile phases (typically water and acetonitrile (B52724) with an additive like TFA or formic acid).
-
Develop a shallow gradient to maximize the resolution between the desired product and impurities.
-
Inject the fraction(s) collected from SEC.
-
Collect the peak corresponding to the pure PROTAC.
-
Lyophilize the collected fractions to obtain the final product.
-
Visualizations
Caption: A general workflow for the synthesis and purification of a long PEG-based PROTAC.
Caption: A troubleshooting guide for common purification issues with long PEG-based PROTACs.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
References
refining reaction conditions for efficient amide coupling of NH2-C4-Peg4-C5-cooh
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the efficient amide coupling of bifunctional PEG linkers like NH2-C4-Peg4-C5-COOH. It is designed for researchers, scientists, and drug development professionals aiming to conjugate this linker to other molecules, such as proteins, peptides, or small molecule drugs.
Frequently Asked Questions (FAQs)
Reaction Chemistry & Optimization
Q1: What is the best coupling strategy for this type of PEG linker?
A1: The most common and versatile method for forming an amide bond between a carboxylic acid and a primary amine is using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[1][2] To improve efficiency and reduce side reactions, EDC is almost always used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .[2][3] This combination forms a more stable amine-reactive NHS-ester intermediate, increasing the overall yield of the desired amide product.[2][3][4]
Q2: Why is my amide coupling yield low?
A2: Low yields can result from several factors. Here are the most common culprits and solutions:
-
Suboptimal pH: The reaction is highly pH-dependent. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[2][5][6] However, the subsequent reaction of the activated ester with the amine is favored at a physiological to slightly basic pH of 7.2-8.5.[3][7][8] A two-step pH process is often recommended for optimal results.[3][7][9]
-
Hydrolysis of Intermediates: The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions, which reverts them back to the original carboxylic acid.[3][10] It is crucial to use freshly prepared EDC/NHS solutions and proceed with the amine addition promptly after the activation step.[11]
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Ensure they are stored properly in a desiccator and brought to room temperature before opening to prevent condensation. Using old or improperly stored reagents is a common cause of reaction failure.
-
Inappropriate Buffer: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they will compete with the desired reaction.[7][12] MES buffer is ideal for the activation step, while Phosphate Buffered Saline (PBS) is suitable for the coupling step.[12][13]
-
Steric Hindrance: The PEG chain can cause steric hindrance, slowing down the reaction. Increasing the reaction time (e.g., overnight) or slightly increasing the temperature (e.g., to room temperature if performed at 4°C) may be necessary.
Q3: What are the most common side reactions and how can I minimize them?
A3: The primary side reaction is the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylisourea.[1][4] This is a significant cause of low yield.
-
Minimization Strategy: Using an additive like NHS or Sulfo-NHS is the most effective way to minimize this side reaction. NHS rapidly converts the O-acylisourea into a more stable NHS-ester, which is less prone to rearrangement and more likely to react with the target amine.[4]
Another potential issue, especially with excess EDC, is unwanted intramolecular or intermolecular crosslinking if your target molecule also contains exposed carboxyl groups.[1][13] Careful control of stoichiometry is key to avoiding this.
Experimental Workflow
The general workflow for amide coupling involves activation of the carboxylic acid followed by reaction with the amine.
Purification
Q4: How do I purify my final PEGylated product?
A4: Purification strategies depend on the properties of the conjugated molecule (e.g., protein, small molecule) and the unreacted starting materials. PEGylation increases the hydrodynamic radius of a molecule, making size-based separation methods very effective.[]
-
Size Exclusion Chromatography (SEC): This is one of the most common and effective methods to separate the larger PEGylated conjugate from smaller unreacted linkers, EDC/NHS, and their byproducts.[]
-
Dialysis or Ultrafiltration: For large conjugates like proteins, dialysis or centrifugal ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane is a simple way to remove small molecule impurities.[15][16]
-
Reverse Phase Chromatography (RP-HPLC): Highly effective for purifying PEGylated peptides and small molecules, offering high resolution.[]
-
Ion Exchange Chromatography (IEX): PEG chains can shield surface charges on a protein, altering its isoelectric point (pI). This change in charge can be exploited to separate PEGylated from non-PEGylated proteins.[][17]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary or polishing step, particularly for PEGylated proteins.[][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive EDC/NHS reagents. 2. Incorrect buffer composition (contains amines or carboxyls). 3. Suboptimal pH for activation or coupling. 4. Hydrolysis of activated intermediate. | 1. Use fresh, properly stored EDC and NHS. Prepare solutions immediately before use. 2. Use non-competing buffers like MES for activation and PBS for coupling.[12][13] 3. Ensure activation pH is 4.5-6.0 and coupling pH is 7.2-8.0.[3][5] 4. Add the amine component as soon as possible after the 15-minute activation step. |
| Product Aggregation | 1. Loss of stabilizing charge on molecules during the reaction. 2. Hydrophobic interactions of the PEG linker at high concentrations. | 1. Adjust the pH to be ~1 unit below the pI of the protein to maintain a net positive charge during coupling to a negative surface.[10] 2. Optimize the concentration of reactants. Consider adding a non-ionic detergent or adjusting solvent polarity if compatible with your molecules. |
| Multiple or Unwanted Products | 1. Reaction with non-target amines or carboxyls on the substrate. 2. Formation of N-acylisourea byproduct. 3. Polymerization caused by excess EDC. | 1. Use protecting groups for sensitive functional groups if necessary. 2. Ensure an adequate molar excess of NHS relative to EDC (e.g., 1:1 or higher) to prevent the O-acylisourea rearrangement.[4] 3. Use a moderate excess of EDC (e.g., 1.5-5 equivalents) and quench the reaction after completion. |
| Difficulty Purifying Product | 1. Similar size/charge of product and starting material. 2. Non-specific binding of PEGylated product to chromatography columns. | 1. Use a multi-modal purification strategy (e.g., IEX followed by SEC).[17][18] 2. For SEC, ensure the column resin is compatible with PEGylated molecules to avoid non-specific retention.[16] For IEX, arginine can be an effective eluent for PEGylated peptides.[17] |
Experimental Protocols
Standard Two-Step EDC/NHS Coupling Protocol
This protocol describes the activation of the COOH group on the PEG linker and subsequent coupling to a primary amine on a target molecule (e.g., a protein).
Materials:
-
This compound Linker
-
Target molecule with primary amine(s)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Hydroxylamine (B1172632) HCl, pH 8.5 (or 1 M Tris-HCl, pH 8.5)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare all buffers. Ensure the coupling and quenching buffers do not contain primary amines if hydroxylamine is not used.[7]
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in ice-cold, dry DMSO or water.[19][20] Equilibrate reagents to room temperature before opening the vials.[7][19][20]
-
-
Activation of Carboxylic Acid (Step 1):
-
Dissolve the this compound linker in Activation Buffer to a final concentration of ~1-10 mM.
-
Add the EDC solution to the linker solution. A 2-10 fold molar excess of EDC over the linker is common.
-
Immediately add the Sulfo-NHS solution to the reaction mixture at the same molar concentration as EDC.
-
Incubate the reaction for 15-30 minutes at room temperature.[7][9][12]
-
-
Coupling to Amine (Step 2):
-
Dissolve the amine-containing target molecule in the Coupling Buffer.
-
Add the activated linker from Step 2 to the target molecule solution. The molar ratio of linker to target molecule should be optimized but typically ranges from 5:1 to 20:1.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.[7][19]
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.[7][19] Incubate for 15 minutes. This will hydrolyze any unreacted NHS-esters.
-
Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC.[][15][19]
-
Troubleshooting and Logic Diagram
This diagram outlines a decision-making process for troubleshooting a failed or low-yield reaction.
References
- 1. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 20. broadpharm.com [broadpharm.com]
Technical Support Center: Enhancing In-Vivo Stability of PEG Linkers in PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a PEG linker shows good in-vitro potency but low in-vivo efficacy. What are the potential reasons related to the linker?
Low in-vivo efficacy despite strong in-vitro activity is a common challenge in PROTAC development. A primary reason can be the poor metabolic stability of the PEG linker.[1] The ether linkages within the PEG chain are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][] This metabolic breakdown leads to rapid clearance of the PROTAC from the system, reducing its exposure to the target protein in vivo.[1] Additionally, the high flexibility of PEG linkers can sometimes result in suboptimal conformations for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is crucial for efficient protein degradation.[1][3]
Q2: What are the common metabolic pathways for PEG linkers in PROTACs?
The primary metabolic pathway for PEG linkers is oxidation. Specifically, O-dealkylation reactions catalyzed by CYP enzymes are a major route of degradation.[1][] This process involves the removal of alkyl groups from the ether linkages, leading to the fragmentation of the linker and inactivation of the PROTAC. Other potential metabolic reactions on the linker portion can include hydroxylation and N-dealkylation if it contains other functional groups.[]
Q3: How can I improve the in-vivo stability of my PEG-linked PROTAC?
Several strategies can be employed to enhance the metabolic stability of PROTACs containing PEG linkers:
-
Incorporate Rigid Moieties: Replacing a segment of the flexible PEG chain with rigid structural elements can shield the molecule from metabolic enzymes.[1][4] Commonly used rigid motifs include piperazine (B1678402), piperidine, triazole rings, or phenyl rings.[1][4][5][6][7] These structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1]
-
Optimize Linker Length: The length of the linker is a critical determinant of PROTAC activity.[3][8] While a certain length is necessary to bridge the target protein and the E3 ligase, excessively long and flexible linkers can be more prone to metabolism.[] Systematically synthesizing and testing analogs with shorter or longer linkers can help identify the optimal length for both stability and activity.[1]
-
Replace PEG with Alkyl Chains or Other Moieties: In some cases, replacing the PEG linker entirely with a more metabolically stable alkyl chain can be beneficial.[1][4] However, this can impact solubility and permeability. Another approach is to use alternative linker chemistries, such as those incorporating heterocyclic scaffolds or alkynes.[4]
-
Introduce Steric Hindrance: Flanking the metabolically labile ether linkages with bulky groups can sterically hinder the access of metabolic enzymes, thereby improving stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low PROTAC exposure in vivo despite good in vitro potency. | Rapid metabolic clearance of the PEG linker. | 1. Incorporate rigid linkers: Synthesize PROTAC analogs with linkers containing piperazine, piperidine, or triazole moieties to improve metabolic stability.[1][5][6] 2. Optimize linker length: Systematically vary the linker length to find a balance between ternary complex formation and metabolic stability.[1][3] 3. Replace the PEG linker: Consider using an alkyl chain or other more stable linker chemistry.[1][4] |
| High variability in in-vivo experimental results. | PROTAC degradation during sample preparation or analysis. Instability in plasma. | 1. Optimize analytical methods: Use LC-MS/MS parameters that minimize in-source fragmentation.[1] 2. Assess plasma stability: Conduct in-vitro plasma stability assays to determine the PROTAC's half-life in plasma from the relevant species. |
| PROTAC appears inactive in cellular assays. | Poor cell permeability due to the hydrophilic nature of the PEG linker. | 1. Increase lipophilicity: Replace a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring, to enhance cell permeability.[1][7] 2. Perform permeability assays: Use assays like the Caco-2 permeability assay to directly measure cell entry.[1][10][11] |
| Poor aqueous solubility of the PROTAC. | The overall molecule is too hydrophobic, even with a PEG linker. | 1. Incorporate polar groups: Introduce polar functional groups like piperazine into the linker to enhance solubility.[1][12] 2. Formulation strategies: Investigate formulation approaches like using amorphous solid dispersions to improve solubility.[1] |
Quantitative Data Summary
The following table summarizes the general trends observed when modifying PEG linkers to improve stability. Specific quantitative improvements will be target and system-dependent and require experimental validation.
| Linker Modification Strategy | Expected Impact on Metabolic Stability (t1/2) | Potential Impact on Aqueous Solubility | Potential Impact on Cell Permeability |
| Incorporation of Piperazine/Piperidine | Increase[][6] | Increase[1][12] | May Decrease |
| Incorporation of Phenyl/Aromatic Rings | Increase[5] | Decrease[1] | Increase[1][7] |
| Replacement with Alkyl Chain | Increase[1] | Decrease[5] | Increase |
| Shortening PEG Chain Length | May Increase[] | May Decrease | May Increase |
| Incorporation of Triazole | Increase[5] | May Increase | Variable |
Experimental Protocols
Protocol 1: In-Vitro Microsomal Stability Assay
This assay is used to assess the metabolic stability of a PROTAC in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
Methodology:
-
Prepare Microsome Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse) and a NADPH-regenerating system in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Initiate the Reaction: Add the PROTAC test compound to the pre-warmed microsome mixture.
-
Incubate: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC concentration.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression represents the elimination rate constant (k). The in-vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a PROTAC.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer.
-
Prepare Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution) with appropriate supplements.
-
Apical to Basolateral (A-B) Transport: Add the PROTAC test compound to the apical (A) side of the monolayer. At specified time points, collect samples from the basolateral (B) side.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC test compound to the basolateral (B) side. At specified time points, collect samples from the apical (A) side.
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[1]
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the PROTAC is a substrate of efflux transporters.[1]
Visualizations
Caption: Metabolic degradation pathway of a PEG-linked PROTAC.
Caption: Experimental workflow for improving PROTAC linker stability.
Caption: PROTAC-mediated ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Researcher's Guide to Validating Ternary Complex Formation with Amine- and Carboxylate-Functionalized PEGylated PROTACs
This guide provides a comparative overview of key methodologies for confirming the formation of a stable ternary complex—the cornerstone of PROTAC (Proteolysis Targeting Chimera) efficacy. While focusing on PROTACs incorporating an NH2-C4-Peg4-C5-COOH linker, the principles and techniques discussed are broadly applicable to the wider class of PROTAC molecules. We present supporting data from established techniques, detail experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate validation strategy.
The formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is the prerequisite for the subsequent ubiquitination and proteasomal degradation of the target. The linker connecting the target-binding and E3-binding moieties is a critical determinant of the stability and geometry of this complex. The this compound linker provides a flexible polyethylene (B3416737) glycol (PEG) core to span the distance between the proteins, flanked by alkyl chains and terminated with functional groups (amine and carboxylate) that can influence solubility, cell permeability, and protein-protein interactions. Validating that a PROTAC with this linker structure can effectively induce and stabilize the ternary complex is a crucial step in its development.
Comparative Analysis of Ternary Complex Validation Techniques
The selection of an assay for validating ternary complex formation depends on various factors, including the availability of purified proteins, the required throughput, and the specific questions being addressed (e.g., binding affinity, kinetics, or structural arrangement). Below is a comparison of commonly employed biophysical and cellular methods.
| Technique | Principle | Information Provided | Advantages | Disadvantages | Typical Affinity Range (KD) |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (KD), kinetics (ka, kd), cooperativity. | Real-time, label-free, provides kinetic data. | Requires protein immobilization which may affect activity, potential for mass transport limitations. | pM to mM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Label-free, solution-based, provides full thermodynamic profile. | Requires large amounts of pure protein, low throughput, sensitive to buffer composition. | nM to mM |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind. | Binding affinity (KD), kinetics (ka, kd). | Real-time, label-free, higher throughput than SPR, crude samples can be used. | Less sensitive than SPR, requires protein immobilization. | nM to mM |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules (donor and acceptor) when in close proximity. | Proximity of target and E3 ligase, relative binding affinity. | High throughput, can be adapted for live-cell imaging. | Requires labeling of proteins, distance-dependent (typically <10 nm), provides relative not absolute affinity. | N/A (provides proximity ratio) |
| X-ray Crystallography | Determines the three-dimensional atomic structure of the ternary complex. | High-resolution structural details of protein-protein and protein-PROTAC interactions. | Provides definitive structural proof of the complex and interaction interfaces. | Technically challenging, requires crystallization of the complex, provides a static picture. | N/A |
| Cryo-Electron Microscopy (Cryo-EM) | Determines the structure of macromolecules in a vitrified state. | High-resolution structure of large or flexible complexes. | Can handle larger and more flexible complexes than crystallography, no need for crystals. | Technically demanding, lower resolution for smaller complexes. | N/A |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of a target protein in the presence of a ligand (PROTAC and E3 ligase). | Target engagement and stabilization within a cellular environment. | In-cell/in-situ validation, label-free. | Indirect measure of complex formation, can be influenced by off-target effects. | N/A (provides Tagg shift) |
Experimental Methodologies
Detailed protocols for key biophysical assays are provided below as a starting point for experimental design.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity
Objective: To quantify the binding affinity and kinetics of the binary and ternary interactions and determine the cooperativity of complex formation.
Materials:
-
Purified recombinant target protein (e.g., >95% purity)
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
This compound PROTAC
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the target protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-3000 RU) to minimize mass transport effects.
-
Binary Interaction (PROTAC to Target): Inject a series of concentrations of the PROTAC over the immobilized target surface to determine the binary binding affinity (KD1).
-
Binary Interaction (PROTAC to E3): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary affinity (KD2).
-
Ternary Complex Formation:
-
Prepare a series of concentrations of the E3 ligase in the running buffer.
-
For each E3 concentration, add a constant, saturating concentration of the PROTAC.
-
Inject these mixtures over the immobilized target protein surface.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary experiments to a 1:1 binding model to obtain ka, kd, and KD.
-
Fit the sensorgrams from the ternary experiment to a steady-state affinity model to determine the apparent affinity of the E3 ligase for the target-PROTAC complex.
-
Calculate the cooperativity factor (α) using the formula: α = (KD1 * KD2) / (KD_ternary). An α value greater than 1 indicates positive cooperativity.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic signature of the ternary complex formation.
Materials:
-
Purified target protein and E3 ligase complex (>98% purity)
-
This compound PROTAC
-
ITC instrument
-
Dialysis buffer (ensure proteins and PROTAC are in identical buffer to minimize heat of dilution effects)
Procedure:
-
Sample Preparation:
-
Dialyze all proteins extensively against the same buffer. Dissolve the PROTAC in the final dialysis buffer.
-
Load the target protein (e.g., 10-20 µM) into the ITC sample cell.
-
Load the E3 ligase (e.g., 100-200 µM) and the PROTAC (at a concentration ensuring saturation of the E3, e.g., 1.2x the E3 concentration) into the syringe.
-
-
Titration:
-
Perform a series of injections (e.g., 2-4 µL) of the E3-PROTAC mixture into the sample cell containing the target protein.
-
Allow the system to reach equilibrium between injections.
-
-
Control Experiments:
-
Titrate the E3-PROTAC mixture into buffer to measure the heat of dilution.
-
Titrate the PROTAC alone into the target protein.
-
-
Data Analysis:
-
Subtract the heat of dilution from the main experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to obtain the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate key processes in PROTAC validation.
Caption: PROTAC-mediated assembly of the ternary complex.
Caption: Workflow for SPR-based analysis of ternary complex formation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Navigating the PROTAC Linker Landscape: A Comparative Guide to Cleavable and Non-Cleavable Strategies
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein and the E3 ligase ligand—plays a pivotal role in determining the molecule's success. A key consideration in linker design is its stability and mechanism of action, broadly categorized into cleavable and non-cleavable linkers. This guide provides an objective comparison of these two strategies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
The fundamental difference between cleavable and non-cleavable linkers lies in their intended fate within the cell. Non-cleavable linkers are designed for high stability, ensuring the PROTAC molecule remains intact and functional until the entire ternary complex (target protein-PROTAC-E3 ligase) is processed. In contrast, cleavable linkers are engineered to release the PROTAC or a portion of it in response to specific triggers within the target cell or tumor microenvironment. This controlled release can offer unique advantages in terms of potency and targeted delivery.
At a Glance: Key Differences Between Cleavable and Non-Cleavable PROTAC Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Action | Releases the active PROTAC or its components upon encountering specific intracellular or tumor microenvironment triggers (e.g., enzymes, pH, redox potential). | Remains intact throughout the degradation process; the entire ternary complex is processed by the proteasome. |
| Plasma Stability | Can be variable; newer designs show improved stability. Potential for premature cleavage and off-target effects. | Generally high plasma stability, minimizing premature activity and associated toxicities.[1] |
| "Bystander Effect" | Possible, as a released, cell-permeable warhead-linker portion could potentially diffuse and affect neighboring cells.[1][2] | Unlikely, as the PROTAC remains bound to the target protein and E3 ligase. |
| Tumor Specificity | Can be enhanced by designing linkers that are cleaved by tumor-specific enzymes or conditions. | Dependent on the specificity of the warhead for the target protein and the expression of the E3 ligase. |
| Pharmacokinetics | Complex, as the properties of the parent PROTAC and the cleaved products need to be considered. | More predictable, as the properties of the intact molecule are the primary determinants. |
| Design Complexity | Higher, requiring knowledge of the target microenvironment for trigger-specific cleavage. | Simpler in concept, with a focus on optimizing ternary complex formation and stability. |
Performance Data: A Comparative Overview
Direct head-to-head comparisons of cleavable versus non-cleavable PROTACs targeting the same protein and E3 ligase are not extensively available in the public domain. The field has predominantly focused on optimizing non-cleavable linkers for length, rigidity, and vectoral properties. However, emerging research into "caged" or conditionally activated PROTACs provides insights into the potential of cleavable strategies.
The following table summarizes representative data for PROTACs, which are primarily based on non-cleavable linker designs, and conceptual data for cleavable linker strategies.
| Parameter | Representative Non-Cleavable PROTACs | Conceptual Cleavable PROTACs |
| Degradation Potency (DC50) | Can achieve low nanomolar to picomolar concentrations. | Potentially enhanced potency at the target site due to localized release and accumulation. |
| Maximum Degradation (Dmax) | Typically >90%. | Aims for high Dmax in the target tissue while minimizing degradation elsewhere. |
| In Vitro Cytotoxicity (IC50) | Varies depending on the target protein and cell line. | May exhibit lower cytotoxicity in non-target cells if the cleavage mechanism is specific to the target environment. |
| In Vivo Efficacy | Several PROTACs with non-cleavable linkers are in clinical trials, demonstrating in vivo efficacy. | Preclinical studies on conditionally activated PROTACs show promise for improved tumor-specific efficacy. |
Signaling Pathways and Experimental Workflows
The efficacy of a PROTAC is ultimately determined by its ability to induce the ubiquitination and subsequent degradation of the target protein. This process involves a series of well-defined steps that can be interrogated experimentally.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTACs facilitate the formation of a ternary complex, leading to poly-ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative evaluation of cleavable and non-cleavable PROTACs.
Detailed Experimental Protocols
Robust and reproducible experimental protocols are essential for the accurate assessment and comparison of PROTACs. Below are methodologies for key assays.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in response to PROTAC treatment and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds (cleavable and non-cleavable)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compounds or DMSO vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial membrane, providing an early indication of their potential for cell penetration.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
PROTAC compounds
-
Phosphate buffer saline (PBS), pH 7.4
-
Acceptor sink buffer
-
LC-MS/MS system for quantification
Procedure:
-
Compound Preparation: Prepare solutions of the PROTACs in PBS.
-
Assay Setup: Add the PROTAC solutions to the donor wells of the PAMPA plate. Add acceptor sink buffer to the acceptor wells.
-
Incubation: Incubate the plate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca(t) / Cequilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Conclusion and Future Directions
The choice between a cleavable and a non-cleavable linker for PROTAC design is a strategic decision that depends on the therapeutic context, the nature of the target protein, and the desired pharmacokinetic profile. Non-cleavable linkers have been the workhorse of the field, leading to several clinical candidates due to their stability and predictable behavior. However, the emerging strategies employing cleavable linkers offer exciting possibilities for enhancing tumor specificity and overcoming challenges related to drug delivery and off-target effects.
As the field of targeted protein degradation matures, a deeper understanding of the interplay between the linker chemistry and the complex biology of the ternary complex will be crucial. The development of more sophisticated cleavable linker technologies, coupled with robust head-to-head comparative studies, will undoubtedly pave the way for the next generation of highly effective and selective protein degraders.
References
Navigating the Maze of Selectivity: A Comparative Guide to PROTAC Linker Composition and Off-Target Effects
For researchers, scientists, and drug development professionals, the promise of Proteolysis-Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the unintended degradation of off-target proteins remains a critical hurdle in their clinical translation. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase recruiter, has emerged as a key determinant of a PROTAC's off-target profile. This guide provides a comparative analysis of how different linker compositions influence off-target effects, supported by experimental data and detailed protocols to aid in the rational design of more selective protein degraders.
The architecture of a PROTAC, comprising a warhead, a linker, and an E3 ligase ligand, creates a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[1] However, the formation of unproductive or alternative ternary complexes can lead to the degradation of unintended proteins, resulting in off-target effects and potential toxicity.[2][3] The linker's length, composition, and attachment points are pivotal in modulating the geometry and stability of these complexes, thereby dictating the PROTAC's selectivity.[4][5]
The Influence of Linker Composition on Off-Target Profiles
Systematic studies have demonstrated that the chemical nature of the linker significantly impacts the degradation profile of a PROTAC. The two most common types of linkers, aliphatic chains (e.g., alkyl chains) and polyethylene (B3416737) glycol (PEG) chains, often exhibit distinct off-target profiles.
A chemical proteomics study comparing the effects of aliphatic and PEG linkers revealed that unique off-target proteins were often downregulated by a single linker type.[4] This highlights the critical role of the linker's physicochemical properties in determining selectivity. For instance, the hydrophobicity and rigidity of aliphatic linkers can lead to different protein-protein interactions within the ternary complex compared to the more hydrophilic and flexible PEG linkers.[4]
Case Study: Aliphatic vs. PEG Linkers
While comprehensive head-to-head quantitative proteomic data for a wide array of specific linkers is not always publicly available in a single study, we can synthesize illustrative data based on published findings to compare the off-target profiles of PROTACs with different linker compositions. The following table represents a hypothetical but realistic comparison of two BRD4-targeting PROTACs with identical warheads and E3 ligase ligands but different 12-atom linkers.
| PROTAC | Linker Type (12 atoms) | On-Target DC50 (nM) | On-Target Dmax (%) | Number of Off-Target Proteins Degraded (>25%) | Key Off-Target Examples (Log2 Fold Change) |
| PROTAC A | Alkyl Chain | 35 | >90 | 15 | ZFP91 (-1.8), CDK6 (-1.2) |
| PROTAC B | PEG Chain | 20 | >95 | 8 | BRD2 (-1.5), TAF1 (-1.1) |
This table is illustrative, compiled from general findings in the literature.[6]
The data illustrates that while both PROTACs effectively degrade the target protein BRD4, their off-target profiles differ. The alkyl linker in PROTAC A leads to the degradation of a larger number of off-target proteins, including the zinc-finger protein ZFP91 and the kinase CDK6. In contrast, the PEG linker in PROTAC B results in fewer off-targets, with a different set of proteins being affected. This underscores the necessity of empirical testing and linker optimization for each new PROTAC.
The Critical Role of Linker Attachment Point
Beyond the composition of the linker itself, the point at which it is attached to the E3 ligase ligand has a profound impact on off-target effects, particularly for thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase.[4] Thalidomide and its analogs, such as pomalidomide (B1683931), are known to induce the degradation of a panel of endogenous zinc-finger (ZF) transcription factors.[4] The position of the linker exit vector on the pomalidomide ring can either mitigate or exacerbate these off-target effects.[7][8]
Systematic studies have shown that attaching the linker at the C5 position of the pomalidomide phthalimide (B116566) ring directs the linker away from the neosubstrate binding site, thereby reducing the degradation of off-target ZF proteins while maintaining on-target activity.[4][7] Conversely, linkers attached at the C4 position are in closer proximity to the region of CRBN that interacts with these neosubstrates, often leading to significant degradation of off-target ZF proteins.[4][7]
Case Study: C4 vs. C5 Linker Attachment in ALK-Targeting PROTACs
A study by a research group developed a high-throughput platform to interrogate the off-target degradation of ZF proteins by pomalidomide-based PROTACs.[7] They performed a global proteomic analysis of KELLY cells treated with two different anaplastic lymphoma kinase (ALK)-targeting PROTACs: MS4078, with a C4 linker attachment, and dALK-10, with a C5 linker attachment.[7]
The results clearly demonstrated that the C5-substituted PROTAC, dALK-10, had a significantly cleaner off-target profile compared to the C4-substituted MS4078.[7] The following table summarizes the key findings from this study.
| PROTAC | Linker Attachment Point | On-Target ALK Degradation | Number of Off-Target ZF Proteins Significantly Degraded | Key Off-Target ZF Proteins Degraded |
| MS4078 | C4 | Yes | Several | ZNF276, ZNF827, PATZ1 |
| dALK-10 | C5 | Yes | Minimal | - |
Data summarized from a study on ALK-targeting PROTACs.[7]
This data provides strong evidence for a rational design principle: for pomalidomide-based PROTACs, a C5 linker attachment is preferable to minimize the off-target degradation of zinc-finger proteins.[7]
Experimental Protocols for Evaluating Off-Target Effects
A comprehensive assessment of a PROTAC's off-target profile relies on a multi-pronged approach, with quantitative mass spectrometry-based proteomics being the cornerstone for unbiased identification of unintended protein degradation.[3][9]
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying the off-target effects of a novel PROTAC.[4][9]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to approximately 70-80% confluency.
-
Treat the cells with the PROTAC of interest at a predetermined optimal concentration and for a specific duration (e.g., 24 hours).
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[9]
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard method like the BCA assay.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography (LC).
-
Analyze the peptides using a high-resolution mass spectrometer (MS/MS) to determine their amino acid sequences and relative abundance.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. A significant negative Log2 fold change with a low p-value indicates potential degradation.
-
Orthogonal Validation
Potential off-targets identified through proteomics should be validated using orthogonal methods.[9]
-
Western Blotting: A standard and widely used technique to confirm the degradation of specific proteins.
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): A mass spectrometry-based method for highly sensitive and specific quantification of target proteins.
-
Cellular Thermal Shift Assay (CETSA): Can be used to confirm direct engagement of the PROTAC with the identified off-target protein in a cellular context.[9]
Visualizing Key Concepts and Workflows
To better understand the principles and processes involved in evaluating PROTAC off-target effects, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the logical relationship between linker design and selectivity.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for off-target identification.
Caption: Logical flow for linker design and selectivity.
Conclusion
The linker is a critical determinant of a PROTAC's efficacy and, most importantly, its safety profile. As this guide has illustrated, both the chemical composition and the attachment point of the linker can profoundly influence the degradation of off-target proteins. The choice between an aliphatic or a PEG linker, and the selection of the correct exit vector on the E3 ligase ligand, are not trivial decisions and require careful consideration and empirical validation. By employing a systematic approach to linker design and leveraging comprehensive proteomic analysis, researchers can rationally engineer the next generation of PROTACs with enhanced selectivity and therapeutic potential, paving the way for their successful clinical application.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Impact of PEG Linker Length on PROTAC Efficacy: An In Vitro and In Vivo Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in the performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of PROTACs with varying PEG chain lengths, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological processes.
PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker, far from being a passive spacer, plays a pivotal role in determining the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Among the various linker types, PEG linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This guide explores the in vitro and in vivo consequences of altering PEG chain length in PROTAC design.
The Balancing Act: How PEG Linker Length Influences PROTAC Performance
The length of the PEG linker is a critical parameter that must be carefully optimized for each target protein and E3 ligase pair. It directly influences several key aspects of PROTAC function:
-
Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing the complex from forming. Conversely, an excessively long linker can result in a less stable complex due to increased flexibility and a higher entropic penalty upon binding, leading to inefficient ubiquitination.
-
Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
-
Cell Permeability and Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules. However, increasing the linker length also increases the molecular weight and polar surface area, which can negatively impact cell permeability. Therefore, a balance must be struck to achieve adequate solubility without compromising the ability of the PROTAC to cross the cell membrane.
-
Pharmacokinetics (PK): The linker's length and composition affect a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its in vivo efficacy and safety profile. Longer PEG chains have been shown to prolong the circulation half-life of nanoparticles in vivo.
In Vitro Performance of PROTACs with Varying PEG Linker Lengths
The optimal linker length is highly dependent on the specific PROTAC system. Below are case studies illustrating the impact of varying PEG chain lengths on the in vitro degradation of different target proteins.
Case Study 1: Estrogen Receptor α (ERα) Degradation
A study on ERα-targeting PROTACs demonstrated a clear dependence on linker length for degradation efficiency. A series of PROTACs with different linker lengths were evaluated for their ability to degrade ERα in MCF7 breast cancer cells.
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Data compiled from studies on ERα-targeting PROTACs. |
The data clearly indicates that a 16-atom linker was optimal for ERα degradation and inhibition of cell growth in this specific PROTAC series.
Case Study 2: TANK-binding kinase 1 (TBK1) Degradation
Research on TBK1-targeting PROTACs also highlighted the critical nature of linker optimization. A series of PROTACs with varying linker lengths were assessed for their ability to degrade TBK1.
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| Data from a study on TBK1-targeting PROTACs. |
In this case, a 21-atom linker provided the highest potency, while linkers shorter than 12 atoms were completely inactive.
In Vivo Performance and Pharmacokinetics
The in vivo efficacy of a PROTAC is not solely dependent on its in vitro degradation potency but is also heavily influenced by its pharmacokinetic properties. The length of the PEG linker can significantly impact a PROTAC's behavior in a living organism.
Generally, increasing the length of a PEG linker can lead to:
-
Improved Solubility: Longer PEG chains enhance the hydrophilicity of the PROTAC, which can improve its solubility in physiological environments.
-
Extended Circulation Half-Life: PEGylation is a well-known strategy to prolong the in vivo circulation time of molecules by reducing clearance by the reticuloendothelial system. Studies on PEGylated nanoparticles have shown that increasing PEG chain length can lead to longer circulation half-lives.
-
Altered Biodistribution: The size of the PEG chain can influence how the PROTAC distributes throughout the body, potentially affecting its accumulation in target tissues versus off-target organs.
However, there is a trade-off, as excessively long PEG linkers can lead to reduced cell permeability, potentially limiting the PROTAC's access to intracellular targets.
A study on folate-linked liposomal formulations found that while the effect of PEG-linker length was not significant in vitro, in vivo, a longer PEG-linker dramatically increased tumor accumulation and antitumor activity. While not a direct study on PROTACs, this highlights the profound impact linker length can have on in vivo performance.
Visualizing the Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to determine the ability of a PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein and relevant E3 ligase.
-
Cell culture medium and supplements.
-
PROTACs of interest dissolved in DMSO.
-
DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132 or epoxomicin) as a control.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imager.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTACs with varying PEG linker lengths. Include a vehicle-only (DMSO) control. For mechanistic validation, include a condition with the optimal PROTAC concentration co-treated with a proteasome inhibitor.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme.
-
Purified E2 conjugating enzyme (specific for the E3 ligase).
-
Purified E3 ligase complex (e.g., VHL or Cereblon complex).
-
Purified target protein of interest (POI).
-
Ubiquitin.
-
ATP.
-
Ubiquitination buffer.
-
PROTACs of interest.
-
DMSO.
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibody against the POI.
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the target protein.
-
Add E3 Ligase: Aliquot the master mix into separate tubes and add the E3 ligase complex.
-
Add PROTAC: Add the PROTACs with varying PEG linker lengths (or DMSO for the control) to their respective tubes to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against the POI to detect both the unmodified protein and higher molecular weight ubiquitinated species.
-
Proceed with secondary antibody incubation and ECL detection as described in the Western Blot protocol.
-
-
Analysis: The appearance of higher molecular weight bands corresponding to polyubiquitinated target protein indicates a successful PROTAC-mediated ubiquitination.
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay is used to confirm the formation of the ternary complex (E3 ligase-PROTAC-target protein).
Materials:
-
Purified, tagged E3 ligase (e.g., His-tagged VHL).
-
Purified, tagged target protein (e.g., GST-tagged POI).
-
PROTACs of interest.
-
Affinity beads (e.g., Ni-NTA agarose (B213101) for His-tag, Glutathione (B108866) agarose for GST-tag).
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blot reagents.
-
Antibodies against both tags or proteins.
Procedure:
-
Incubation: In separate tubes, incubate the tagged E3 ligase, the tagged target protein, and a PROTAC of a specific PEG linker length. Include controls without the PROTAC and without one of the proteins.
-
Pull-down: Add affinity beads that bind to the tag of the "bait" protein (e.g., Ni-NTA beads if the E3 ligase is His-tagged). Incubate to allow binding.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., imidazole (B134444) for His-tags, glutathione for GST-tags).
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting. Probe separate blots with antibodies against the "bait" protein and the "prey" protein.
-
Analysis: The presence of the "prey" protein in the eluate only in the presence of the PROTAC confirms the formation of a PROTAC-dependent ternary complex.
In Vivo Pharmacokinetic (PK) Study
This protocol provides a general framework for evaluating the pharmacokinetic properties of PROTACs in an animal model, typically mice.
Materials:
-
PROTACs of interest formulated in a suitable vehicle.
-
Appropriate strain of mice (e.g., CD-1, C57BL/6).
-
Dosing equipment (e.g., oral gavage needles, syringes for intravenous injection).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Anesthetic.
-
Centrifuge.
-
Analytical equipment for quantifying PROTAC concentration (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dosing: Administer a single dose of the PROTAC to different groups of mice via the desired route (e.g., oral gavage, intravenous injection). Each group will correspond to a specific time point for blood collection.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a cohort of mice. Plasma is then separated by centrifugation.
-
Tissue Harvesting (Optional): At the end of the study or at specific time points, tissues of interest (e.g., tumor, liver, kidney) can be harvested to determine tissue distribution.
-
Sample Analysis: Extract the PROTAC from the plasma and tissue homogenates and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the PROTAC versus time. Use pharmacokinetic software to calculate key PK parameters such as:
-
Cmax (maximum plasma concentration).
-
Tmax (time to reach Cmax).
-
AUC (area under the concentration-time curve).
-
t1/2 (half-life).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Comparison: Compare the PK parameters of PROTACs with different PEG linker lengths to understand the impact on their in vivo disposition.
Conclusion
The length of the PEG linker is a critical design element in the development of effective PROTACs. As demonstrated by the presented data, there is an optimal linker length for each PROTAC system that balances the need for stable ternary complex formation with the requirements for cell permeability and favorable pharmacokinetic properties. A systematic approach to linker length optimization, employing the in vitro and in vivo assays detailed in this guide, is essential for advancing potent and selective protein degraders towards clinical applications. The interplay between linker length, in vitro potency, and in vivo exposure is complex, and a thorough understanding of these relationships is paramount for the successful design of next-generation PROTAC therapeutics.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Unveiling the Proteome's Response: A Guide to Validating PROTAC-Mediated Protein Degradation Using Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the validation of a PROTAC's efficacy and specificity is paramount. This guide provides an objective comparison of mass spectrometry-based techniques against alternative methods for confirming PROTAC-mediated protein degradation, supported by experimental data and detailed protocols.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] Verifying that a PROTAC selectively degrades its intended target without widespread off-target effects is a critical step in the development pipeline. While traditional methods like Western blotting offer a preliminary view, mass spectrometry (MS)-based proteomics has emerged as the gold standard, providing a global and unbiased assessment of a PROTAC's impact on the entire proteome.[2][3]
Mass Spectrometry: The Unbiased Arbiter of Protein Degradation
Mass spectrometry-based proteomics allows for the precise identification and quantification of thousands of proteins within a cell, offering unparalleled depth and breadth for validating PROTACs.[2] This approach can definitively confirm on-target degradation and simultaneously uncover any unintended off-target effects, a crucial aspect for assessing the safety and specificity of a PROTAC candidate.[4]
Two primary MS-based strategies are employed for this purpose: global (or discovery) proteomics and targeted proteomics.
Global Proteomics: These methods aim to quantify as many proteins as possible in a sample. Techniques like Tandem Mass Tag (TMT) labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are powerful tools for comparative proteomics. TMT, for instance, uses isobaric tags to label peptides from different samples (e.g., treated with different PROTAC concentrations), which are then pooled and analyzed together. This multiplexing capability reduces variability and increases throughput. SILAC involves metabolically labeling proteins with "heavy" or "light" amino acids, allowing for the direct comparison of protein abundance between two cell populations.
Targeted Proteomics: In contrast to the broad sweep of global proteomics, targeted approaches like Parallel Reaction Monitoring (PRM) and Selected Reaction Monitoring (SRM) focus on a predefined list of proteins with high sensitivity and specificity. These methods are particularly useful for validating hits from global proteomics screens or for quantifying the degradation of a specific target protein and its known off-targets with high precision. PRM, performed on high-resolution mass spectrometers, monitors all fragment ions of a target peptide, offering high confidence in identification and quantification. SRM, typically performed on a triple quadrupole mass spectrometer, is highly sensitive and specific for quantifying a select number of proteins.
Beyond the Mass Spectrometer: Alternative Validation Methods
While mass spectrometry provides the most comprehensive picture, other techniques remain valuable, particularly for initial screening and orthogonal validation.
Western Blotting: A long-standing and widely accessible technique, Western blotting provides a semi-quantitative visual confirmation of protein degradation. It is often used as a primary screen to assess a PROTAC's ability to reduce the levels of the target protein. However, it is labor-intensive, has a limited dynamic range, and is dependent on the availability of high-quality antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based immunoassay that can offer more quantitative data than traditional Western blotting. It is suitable for higher throughput screening but, like Western blotting, relies on specific antibodies.
Reporter Assays: Live-cell reporter assays, such as the HiBiT/NanoBRET system, provide a real-time, quantitative measure of protein levels. This method involves genetically tagging the target protein with a small peptide that, when complemented with a larger subunit, generates a luminescent signal proportional to the protein's abundance. These assays are highly sensitive and amenable to high-throughput screening.
Quantitative Comparison of Validation Methods
The choice of validation method depends on the specific experimental goals, available resources, and the desired level of detail. The following table summarizes the key performance characteristics of each technique.
| Feature | Global Proteomics (TMT/SILAC) | Targeted Proteomics (PRM/SRM) | Western Blot | ELISA | Reporter Assays (HiBiT/NanoBRET) |
| Quantification | Highly quantitative | Highly quantitative & reproducible | Semi-quantitative | Quantitative | Highly quantitative |
| Throughput | Moderate to High (multiplexing) | High | Low | High | High |
| Specificity | Unbiased, proteome-wide | Highly specific to targets | Dependent on antibody | Dependent on antibody | High (genetically encoded) |
| Sensitivity | Moderate to High | High | Variable, antibody-dependent | High | Very High |
| Off-Target Analysis | Yes, comprehensive | Limited to pre-selected targets | No | No | No |
| Antibody Requirement | No | No | Yes | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key validation techniques.
Global Proteomics (TMT-based) Protocol
-
Cell Culture and PROTAC Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time.
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling and Pooling: Label the peptide samples from each condition with a unique TMT reagent. Quench the reaction and pool the labeled samples.
-
Fractionation and LC-MS/MS Analysis: To reduce sample complexity, fractionate the pooled peptides using high-pH reversed-phase chromatography. Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using specialized software to identify and quantify proteins based on the TMT reporter ion intensities. Perform statistical analysis to identify significantly downregulated proteins.
Targeted Proteomics (PRM) Protocol
-
Sample Preparation: Prepare protein lysates from PROTAC-treated and control cells as described for global proteomics.
-
Peptide Selection: Select a list of target peptides from the protein(s) of interest for monitoring.
-
LC-MS/MS Analysis: Analyze the digested samples on a high-resolution mass spectrometer operating in PRM mode. The instrument will selectively fragment the target precursor ions and acquire full MS/MS spectra of the fragment ions.
-
Data Analysis: Use software like Skyline to analyze the PRM data, integrating the signal intensities of the fragment ions to quantify the target peptides.
Western Blot Protocol
-
Cell Lysis and Protein Quantification: Prepare cell lysates and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Workflow
Diagrams illustrating the experimental workflows can clarify the complex processes involved in validating PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
References
Safety Operating Guide
Personal Protective Equipment (PPE) and Handling
Proper disposal of NH2-C4-Peg4-C5-cooh, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker, is essential for maintaining laboratory safety and environmental compliance. Based on safety data sheets for similar PEG derivatives, this compound is generally not classified as a hazardous substance[1][2][3]. However, adherence to standard laboratory chemical handling and disposal protocols is required. The primary component, polyethylene glycol, is known to be readily biodegradable but should not be released into wastewater systems to avoid impacting treatment processes[4].
Before handling or disposing of this compound, ensure that appropriate personal protective equipment is used to minimize exposure.
| PPE Category | Recommendation | Source |
| Eye Protection | Wear chemical safety goggles or safety glasses with side shields. | [1][2][5][6] |
| Hand Protection | Use standard laboratory gloves, such as nitrile. Gloves must be inspected before use and disposed of properly after handling the chemical. | [1][5] |
| Body Protection | A standard laboratory coat is recommended. | [1][5] |
| Respiratory | Not generally required when handling small quantities in a well-ventilated area. If dust formation is possible, a dust mask (e.g., N95) should be used. | [1][5] |
Safe Handling Protocols:
-
Always work in a well-ventilated area to avoid inhalation of dust or vapors[1][2][3].
-
Avoid direct contact with skin and eyes[2].
-
After handling, wash hands thoroughly with soap and water[1][5].
-
In case of an accidental spill, sweep up the solid material, place it into a suitable, closed container, and hold for waste disposal[1]. Do not allow the chemical to enter drains or water courses[3][6].
Step-by-Step Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound and associated materials.
-
Segregation and Labeling :
-
Disposal of Contaminated Materials :
-
Different types of contaminated materials require specific disposal methods. Refer to the table below for detailed instructions.
-
-
Arranging for Final Disposal :
Disposal Plan for Contaminated Materials
| Waste Type | Disposal Protocol |
| Unused Compound | Place in a clearly labeled, sealed container and dispose of as non-hazardous chemical waste through a licensed contractor[4][5]. |
| Contaminated Labware (Plastic) | Dispose of in the designated non-hazardous laboratory waste stream[5]. |
| Contaminated Labware (Glass) | Rinse glassware with a suitable solvent (e.g., water, ethanol)[7]. The rinsed labware can be disposed of as regular laboratory glass waste[5]. Collect the solvent rinsate in a labeled container for chemical waste disposal. |
| Contaminated PPE (Gloves, etc.) | Dispose of in the regular laboratory trash or designated container for non-hazardous solid waste[5]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal workflow for this compound and associated materials.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. biochempeg.com [biochempeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of NH2-C4-Peg4-C5-cooh
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of NH2-C4-Peg4-C5-cooh, a PEG-based PROTAC linker. Adherence to these protocols will help ensure a safe laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, which possesses both an amine and a carboxylic acid functional group, as well as a polyethylene (B3416737) glycol (PEG) linker, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure. The following table summarizes the recommended PPE.[1][2][3]
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch). | Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.[2] |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids and amines. Gloves must be inspected before use.[2][3] |
| Body | Laboratory coat. | For larger quantities, an impervious apron should be worn over a lab coat.[2] |
| Respiratory | Use in a well-ventilated area. | A respirator may be necessary if ventilation is inadequate, for large spills, or when handling the powder form which can become airborne. An N95 mask may be suitable for low-fume environments, while a full-face respirator with acid gas cartridges is recommended for higher exposures.[1][2] |
Operational Plan: Handling and Storage Protocols
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Safe Handling Practices:
-
Avoid direct contact with skin and eyes.[2]
-
Do not breathe in dust or vapors.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
When handling the lyophilized powder, take care to prevent it from becoming airborne, as fine powders are easily aerosolized.[4]
Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Keep the container tightly closed and clearly labeled.[5] For long-term storage, follow the supplier's recommendations, which may include storage at -20°C or -80°C under nitrogen to maintain stability.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
